DDP-38003 trihydrochloride
Description
Properties
Molecular Formula |
C21H29Cl3N4O |
|---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride |
InChI |
InChI=1S/C21H26N4O.3ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);3*1H/t19-,20+;;;/m0.../s1 |
InChI Key |
IMWGCHSQCRLEGY-QWDWFLGPSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4N.Cl.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
DDP-38003 Trihydrochloride: A Technical Guide to its Mechanism of Action as a KDM1A/LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDP-38003 trihydrochloride is a potent, orally bioavailable small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). This document provides a comprehensive overview of the preclinical data supporting its mechanism of action. DDP-38003 demonstrates significant anti-tumor activity, particularly in the context of acute myeloid leukemia (AML), by inducing differentiation and inhibiting proliferation of cancer cells. In vivo studies have confirmed its efficacy in mouse leukemia models, showing a dose-dependent increase in survival. This guide consolidates the available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to serve as a technical resource for the scientific community.
Core Mechanism of Action: Inhibition of KDM1A/LSD1
DDP-38003 functions as a potent inhibitor of histone lysine-specific demethylase 1A (KDM1A), also known as LSD1.[1][2][3] KDM1A is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting KDM1A, DDP-38003 prevents the demethylation of these key histone marks, leading to alterations in gene expression. This epigenetic modulation is central to its anti-tumor effects, which include the induction of cell differentiation and the reduction of clonogenic potential in cancer cells.[1][3] The compound is reported to have a higher potency and selectivity for KDM1A over related enzymes such as LSD2, MAO-A, and MAO-B.[4]
Quantitative Preclinical Data
The preclinical efficacy of DDP-38003 has been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Activity of DDP-38003
| Parameter | Cell Line | Value | Reference |
| KDM1A/LSD1 Inhibition (IC50) | - | 84 nM | [1][2][3] |
| CD86 Expression Increase (5 nM) | THP-1 | 5.1 ± 1.3 fold | [4] |
| CD86 Expression Increase (50 nM) | THP-1 | 41.2 ± 2.8 fold | [4] |
Table 2: In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model
| Treatment Group | Dose | Administration | Median Survival (days) | Survival Rate Increase (%) | Reference |
| Control | - | - | 21 | - | [5] |
| DDP-38003 | 11.25 mg/kg | Oral | 37 | 35 | [1][3][5] |
| DDP-38003 | 22.50 mg/kg | Oral | - | 62 | [1][3] |
| Retinoic Acid (RA) | Not Specified | Not Specified | 49 | - | [5] |
| DDP-38003 + RA | Not Specified | Not Specified | 70 | - | [5] |
Note: The half-life of DDP-38003 has been reported as 8 hours.[1][3]
Experimental Protocols
The following sections outline the methodologies used in the key preclinical studies of DDP-38003.
In Vitro KDM1A/LSD1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of DDP-38003 against KDM1A/LSD1.
-
Methodology: While the specific assay format is not detailed in the provided references, a typical biochemical assay would involve incubating recombinant human KDM1A/LSD1 with a methylated histone substrate (e.g., H3K4me2 peptide) in the presence of varying concentrations of DDP-38003. The demethylase activity is then measured, often through the detection of a byproduct like hydrogen peroxide or formaldehyde, using a fluorescent or colorimetric probe. The IC50 value is calculated by fitting the dose-response curve to the resulting data.
Cellular Differentiation Assay (THP-1 Cells)
-
Objective: To assess the effect of DDP-38003 on the differentiation of acute monocytic leukemia cells.
-
Cell Line: THP-1 human leukemia cells.[4]
-
Protocol:
-
THP-1 cells are cultured under standard conditions.
-
Cells are treated with DDP-38003 at various concentrations (e.g., 5 nM and 50 nM) for a specified duration (e.g., 48 hours).[4]
-
Following treatment, cells are harvested and stained with a fluorescently-labeled antibody against the myeloid differentiation marker CD86.[4]
-
The expression of CD86 is quantified using flow cytometry.[4]
-
The fold increase in CD86 expression relative to a vehicle-treated control is calculated.[4]
-
References
An In-Depth Technical Guide to DDP-38003 Trihydrochloride: A Novel KDM1A/LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDP-38003 trihydrochloride is a potent, orally bioavailable, and irreversible inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1A (KDM1A/LSD1). As a derivative of tranylcypromine, it represents a significant advancement in the development of targeted therapies for acute myeloid leukemia (AML) and other malignancies characterized by aberrant epigenetic regulation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Compound Details
DDP-38003 is the (1S,2R) enantiomer of a novel series of tranylcypromine derivatives. It demonstrates potent and selective inhibition of KDM1A/LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional repression by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Compound 15 |
| Molecular Formula | C₂₁H₂₉Cl₃N₄O |
| Molecular Weight | 459.84 g/mol |
| Biological Target | Lysine-Specific Demethylase 1A (KDM1A/LSD1) |
| Mechanism of Action | Irreversible Inhibitor |
| Primary Indication | Acute Myeloid Leukemia (AML) |
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 2.1: In Vitro Activity
| Parameter | Value | Target/Cell Line | Description |
| IC₅₀ | 84 nM | KDM1A/LSD1 | Half-maximal inhibitory concentration in a biochemical assay.[1][2][3][4] |
| Cellular Activity | Active | THP-1, NB4 | Induces differentiation and reduces colony-forming ability in AML cell lines. |
Table 2.2: In Vivo Efficacy (Murine Acute Promyelocytic Leukemia Model)
| Dosage (Oral) | Survival Increase | Half-life (t½) | Notes |
| 11.25 mg/kg | 35% | 8 hours | Dosed 3 days per week for 3 weeks.[1][3] |
| 22.50 mg/kg | 62% | 8 hours | Dosed 3 days per week for 3 weeks.[1][3] |
| Combination Therapy | Median Survival | A study on the combination of DDP-38003 and all-trans-retinoic acid (RA) in vivo showed a significant increase in the therapeutic effect compared to either agent alone. The median survival for the combination was 70 days, compared to 37 days for DDP-38003 alone, 49 days for RA alone, and 21 days for the control group.[5] |
Signaling Pathways and Mechanisms of Action
DDP-38003 exerts its anti-leukemic effects by inhibiting KDM1A/LSD1, which leads to the reactivation of silenced tumor suppressor and differentiation-associated genes.
KDM1A/LSD1 Inhibition and Reactivation of Myeloid Differentiation Program
In acute myeloid leukemia, KDM1A/LSD1 is often overexpressed and contributes to a block in cellular differentiation. By inhibiting KDM1A/LSD1, DDP-38003 prevents the demethylation of H3K4me2 at the promoters of key myeloid differentiation genes. This leads to an accumulation of this active histone mark, subsequent gene expression, and the induction of leukemic cell differentiation. This mechanism is particularly relevant to the all-trans-retinoic acid (ATRA) signaling pathway, where KDM1A/LSD1 inhibition can restore sensitivity to ATRA-induced differentiation.
Caption: Mechanism of DDP-38003 action in leukemic cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DDP-38003.
KDM1A/LSD1 Biochemical Inhibition Assay
This protocol outlines the determination of the IC₅₀ value of DDP-38003 against recombinant KDM1A/LSD1.
Caption: Workflow for KDM1A/LSD1 biochemical inhibition assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Prepare solutions of recombinant human KDM1A/LSD1 enzyme and a synthetic H3K4me2 peptide substrate.
-
Enzyme Inhibition: In a microplate, pre-incubate the KDM1A/LSD1 enzyme with the various concentrations of DDP-38003 for a defined period at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well.
-
Detection: After a set incubation time, stop the reaction and add a detection reagent mixture, typically containing horseradish peroxidase (HRP), to measure the amount of demethylated product.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
THP-1 Cell Differentiation Assay (Flow Cytometry)
This protocol describes the assessment of DDP-38003-induced differentiation of the human monocytic leukemia cell line, THP-1, by measuring the expression of the cell surface marker CD86.
Protocol:
-
Cell Culture and Treatment: Culture THP-1 cells in appropriate media. Seed the cells at a defined density and treat with various concentrations of this compound or vehicle control for 48 hours.
-
Cell Staining: Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Stain the cells with a fluorescently labeled anti-CD86 antibody for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash the cells to remove unbound antibody and resuspend in buffer. Analyze the cells using a flow cytometer, gating on the live cell population.
-
Data Interpretation: Quantify the percentage of CD86-positive cells or the mean fluorescence intensity of CD86 expression in the treated versus control samples to determine the extent of differentiation.
In Vivo Efficacy Study in a Murine APL Model
This protocol provides a general framework for evaluating the anti-tumor activity of DDP-38003 in a mouse model of acute promyelocytic leukemia.
Protocol:
-
Animal Model: Utilize an established murine model of acute promyelocytic leukemia, such as one generated by transplanting PML-RARα-expressing cells into immunocompromised mice.
-
Drug Formulation and Administration: Formulate this compound for oral administration (e.g., in a solution of 40% PEG 400 in 5% glucose).
-
Treatment Regimen: Once leukemia is established in the mice (e.g., confirmed by peripheral blood analysis), begin treatment with DDP-38003 at specified doses (e.g., 11.25 and 22.5 mg/kg) and a defined schedule (e.g., orally, 3 days a week for 3 weeks). Include a vehicle control group.
-
Monitoring and Endpoints: Monitor the mice for signs of toxicity and disease progression. The primary endpoint is typically overall survival, which can be visualized using a Kaplan-Meier survival plot.
-
Pharmacodynamic Analysis: At the end of the study, tissues can be collected to assess for evidence of KDM1A/LSD1 inhibition (e.g., by measuring H3K4me2 levels in bone marrow cells).
Logical Relationships in Drug Discovery
The development of DDP-38003 was guided by a structure-activity relationship (SAR) study aimed at optimizing the potency and selectivity of tranylcypromine-based inhibitors of KDM1A/LSD1.
References
- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: DDP-38003 trihydrochloride and its Core Target, Lysine-Specific Demethylase 1A (KDM1A/LSD1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDP-38003 trihydrochloride is a potent, orally available small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). By targeting KDM1A, DDP-38003 modulates gene expression, leading to the inhibition of cancer cell proliferation and the induction of differentiation. This technical guide provides a comprehensive overview of DDP-38003, its target protein KDM1A, and the underlying mechanism of action, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Core Target Protein: KDM1A/LSD1
The primary molecular target of this compound is Histone Lysine-Specific Demethylase 1A (KDM1A) , also known as Lysine-Specific Demethylase 1 (LSD1) . KDM1A is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By demethylating H3K4, KDM1A generally acts as a transcriptional co-repressor. Its overexpression has been observed in a multitude of cancers, where it contributes to the silencing of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state.
Quantitative Data
The inhibitory activity of DDP-38003 against its target, KDM1A, has been quantified through various in vitro and in vivo studies. The available data is summarized in the table below for clear comparison.
| Parameter | Value | Assay/Model System | Reference |
| IC50 | 84 nM | In vitro KDM1A/LSD1 enzymatic assay | [1][2] |
| In Vivo Efficacy | Murine Acute Promyelocytic Leukemia (APL) Model | [1] | |
| Dose | 11.25 mg/kg | Oral administration, 3 days/week for 3 weeks | [1] |
| Survival Increase | 35% | Compared to vehicle control | [1] |
| Dose | 22.50 mg/kg | Oral administration, 3 days/week for 3 weeks | [1] |
| Survival Increase | 62% | Compared to vehicle control | [1] |
Signaling Pathway
KDM1A is a critical regulator of several signaling pathways implicated in cancer development and progression. One of the well-established pathways modulated by KDM1A is the Wnt/β-catenin signaling pathway [3][4][5]. In many cancers, KDM1A is overexpressed and contributes to the transcriptional repression of Wnt pathway antagonists, such as Dickkopf-1 (DKK1)[6][7]. By inhibiting KDM1A, DDP-38003 can lead to the de-repression of DKK1 expression. DKK1 then binds to the LRP5/6 co-receptor, preventing the formation of the Wnt/Frizzled/LRP5/6 complex. This leads to the stabilization of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α), which promotes the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin. The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of DDP-38003.
In Vitro KDM1A/LSD1 Enzymatic Assay
This protocol describes a horseradish peroxidase (HRP)-coupled assay to determine the in vitro inhibitory activity of DDP-38003 on KDM1A.
Materials:
-
Recombinant human KDM1A/LSD1 enzyme
-
H3(1-21)K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of DDP-38003 in assay buffer.
-
Add 5 µL of the diluted DDP-38003 or vehicle (control) to the wells of a 384-well plate.
-
Add 10 µL of KDM1A enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the H3(1-21)K4me2 peptide substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 25 µL of a solution containing HRP and Amplex Red.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition for each concentration of DDP-38003 and determine the IC50 value using a suitable software.
THP-1 Cell Colony Formation Assay
This protocol details the assessment of DDP-38003's effect on the clonogenic potential of the human acute monocytic leukemia cell line, THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Methylcellulose-based medium (e.g., MethoCult™)
-
This compound
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Treat the cells with various concentrations of DDP-38003 or vehicle for 72 hours.
-
Harvest the cells and perform a viable cell count.
-
Resuspend the cells in RPMI-1640 medium at a concentration of 1 x 104 cells/mL.
-
Mix 0.3 mL of the cell suspension with 3 mL of methylcellulose-based medium.
-
Vortex the mixture thoroughly.
-
Allow the bubbles to settle for 5-10 minutes.
-
Dispense 1.1 mL of the cell-methylcellulose mixture into duplicate 35 mm culture dishes using a syringe with a blunt-end needle.
-
Gently rotate the dishes to ensure even distribution.
-
Place the dishes in a larger 100 mm dish with a separate uncovered dish containing sterile water to maintain humidity.
-
Incubate for 10-14 days at 37°C in a humidified 5% CO2 incubator.
-
Count the colonies (aggregates of >50 cells) using an inverted microscope.
-
Calculate the percent inhibition of colony formation for each treatment condition.
In Vivo Murine Acute Promyelocytic Leukemia (APL) Model
This protocol outlines the in vivo evaluation of DDP-38003 in a murine model of APL.
Materials:
-
CD-1 mice
-
APL cells (e.g., from a transgenic mouse model)
-
This compound
-
Vehicle (e.g., 40% PEG 400 in a 5% glucose solution)
-
Oral gavage needles
-
Standard laboratory animal housing and monitoring equipment
Procedure:
-
Inject recipient CD-1 mice intravenously with APL cells.
-
Monitor the mice for signs of leukemia development, including checking peripheral blood for blast cells.
-
Once blast cells are detected (typically around 10 days post-injection), randomize the mice into treatment and control groups.
-
Prepare the DDP-38003 formulation in the vehicle at the desired concentrations (e.g., 11.25 mg/kg and 22.50 mg/kg).
-
Administer DDP-38003 or vehicle to the respective groups via oral gavage.
-
Follow the dosing schedule: 3 days per week (e.g., Monday, Tuesday, Wednesday) for 3 consecutive weeks[1].
-
Monitor the mice daily for clinical signs of disease and body weight changes.
-
Record the survival of each mouse.
-
Analyze the survival data using Kaplan-Meier survival curves and appropriate statistical tests to determine the efficacy of DDP-38003.
Conclusion
This compound is a promising KDM1A/LSD1 inhibitor with demonstrated in vitro potency and in vivo efficacy in a preclinical model of acute leukemia. Its mechanism of action, involving the epigenetic reprogramming of cancer cells through the modulation of key signaling pathways such as the Wnt/β-catenin pathway, provides a strong rationale for its further development as a therapeutic agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.
References
- 1. KDM1A promotes thyroid cancer progression and maintains stemness through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KDM1A attenuates Wnt/β-catenin signaling pathway to eliminate sorafenib-resistant stem-like cells in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenicity of human leukemic cells protected from cell-lethal agents by heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse models of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DDP-38003 Trihydrochloride: A Potent KDM1A/LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDP-38003 trihydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1. As a trihydrochloride salt of the active compound, it exhibits favorable physicochemical properties for research and development. KDM1A is a key epigenetic regulator, and its aberrant activity is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound is the trihydrochloride salt of N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide. The addition of three hydrochloride moieties enhances the compound's solubility and stability for experimental use.
Chemical Identity
| Identifier | Value |
| IUPAC Name | N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride |
| SMILES | C1C([C@@H]1N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4CCN(C)CC4.Cl.Cl.Cl |
| Molecular Formula | C₂₁H₂₉Cl₃N₄O |
| Molecular Weight | 459.84 g/mol |
Physicochemical Properties
A comprehensive summary of the physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Appearance | Solid | [1] |
| Solubility | DMSO: ≥120 mg/mLWater: 50 mg/mL (108.73 mM; requires sonication) | [1] |
| Storage | Store at 4°C under a nitrogen atmosphere. For long-term storage in solvent, aliquot and store at -80°C. | [1] |
Mechanism of Action and Signaling Pathway
DDP-38003 is an irreversible inhibitor of KDM1A, a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By inhibiting KDM1A, DDP-38003 prevents the removal of these methyl marks, leading to changes in chromatin structure and gene expression. In the context of cancer, particularly AML, KDM1A inhibition can reactivate silenced tumor suppressor genes and promote the differentiation of leukemic blasts, ultimately leading to apoptosis and reduced tumor growth.
References
The Discovery and Synthesis of DDP-38003 Trihydrochloride: A Novel KDM1A/LSD1 Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DDP-38003 trihydrochloride has emerged as a potent and orally bioavailable inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), a key epigenetic regulator implicated in various cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of DDP-38003, tailored for professionals in the field of oncology and drug development. The document details the mechanism of action, experimental protocols for its synthesis and biological characterization, and quantitative data to support its potential as a therapeutic agent.
Introduction
Histone lysine-specific demethylase 1A (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Overexpression of KDM1A has been linked to the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), by promoting oncogenic gene expression and blocking cellular differentiation. This has established KDM1A as a promising therapeutic target for cancer treatment.
DDP-38003 is a novel small molecule inhibitor designed to target KDM1A. It is the (1S,2R)-enantiomer of a new series of tranylcypromine (TCPA) derivatives.[1] This guide will delve into the scientific journey of DDP-38003, from its rational design and synthesis to its preclinical validation.
Discovery and Mechanism of Action
The discovery of DDP-38003 was the result of a focused effort to develop potent and selective inhibitors of KDM1A with favorable pharmacological properties. The core structure is based on tranylcypromine, a known monoamine oxidase inhibitor that also exhibits activity against KDM1A.
Mechanism of Inhibition
DDP-38003 acts as an irreversible inhibitor of KDM1A.[2] The cyclopropylamine moiety of DDP-38003 is believed to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of the KDM1A enzyme. This covalent modification inactivates the enzyme, leading to an accumulation of methylated histones and subsequent changes in gene expression.
Synthesis of this compound
The synthesis of DDP-38003 is a multi-step process that involves the stereoselective formation of the key cyclopropylamine intermediate followed by amide coupling. The following is a generalized workflow for the synthesis. For a detailed, step-by-step protocol, please refer to the primary literature.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for DDP-38003 from preclinical studies.[1][3][4][5]
| Parameter | Value |
| Target | KDM1A/LSD1 |
| IC50 | 84 nM |
| Molecular Formula | C21H29Cl3N4O |
| Molecular Weight | 459.84 g/mol |
| Form | Trihydrochloride salt |
Table 1: In Vitro Activity and Physicochemical Properties of this compound.
| Cell Line | Assay | Effect |
| THP-1 (Human Leukemia) | Colony Formation | Potent inhibition |
| THP-1 (Human Leukemia) | Differentiation | Induction of differentiation |
Table 2: Cellular Activity of DDP-38003.
| Animal Model | Dose | Administration | Outcome |
| Murine Acute Promyelocytic Leukemia | 11.25 mg/kg | Oral, 3 days/week | 35% increased survival |
| Murine Acute Promyelocytic Leukemia | 22.50 mg/kg | Oral, 3 days/week | 62% increased survival |
| Pharmacokinetic Parameter | Value | ||
| Half-life (t1/2) | 8 hours |
Table 3: In Vivo Efficacy and Pharmacokinetics of DDP-38003.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and those described in the primary literature.[1]
KDM1A/LSD1 Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity of DDP-38003 against KDM1A.
Principle: The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the KDM1A demethylation reaction, using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent substrate (e.g., Amplex Red).
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add recombinant human KDM1A/LSD1 enzyme to the wells of a microplate.
-
Add serial dilutions of this compound or control compounds.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the KDM1A substrate (e.g., a di-methylated H3K4 peptide) and the FAD cofactor.
-
Simultaneously, add HRP and the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
THP-1 Cell Colony Formation Assay
Objective: To assess the effect of DDP-38003 on the clonogenic potential of leukemia cells.
Principle: This assay measures the ability of single cells to proliferate and form colonies in a semi-solid medium.
Protocol:
-
Culture THP-1 human acute monocytic leukemia cells in appropriate medium.
-
Harvest and count the cells.
-
Resuspend the cells in a semi-solid medium (e.g., methylcellulose-based medium) containing various concentrations of DDP-38003 or vehicle control.
-
Plate the cell suspension in petri dishes.
-
Incubate the plates under standard cell culture conditions (37°C, 5% CO2) for 10-14 days.
-
Stain the colonies with a suitable dye (e.g., crystal violet or an MTT-based stain).
-
Count the number of colonies in each dish.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
Murine Acute Promyelocytic Leukemia (APL) Model
Objective: To evaluate the in vivo anti-leukemic efficacy of DDP-38003.
Principle: This xenograft model involves the transplantation of APL cells into immunocompromised mice to establish the disease, followed by treatment with the test compound.
Protocol:
-
Culture murine APL cells (e.g., derived from a PML-RARα transgenic mouse model).
-
Inject a defined number of APL cells intravenously into recipient mice (e.g., sublethally irradiated syngeneic or immunodeficient mice).
-
Monitor the mice for signs of leukemia development (e.g., weight loss, enlarged spleen, presence of blast cells in peripheral blood).
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 11.25 or 22.50 mg/kg) or vehicle control orally according to the specified dosing schedule (e.g., 3 days per week).
-
Monitor the survival of the mice in each group.
-
Analyze the survival data using Kaplan-Meier curves and appropriate statistical tests.
Conclusion
This compound is a potent and selective inhibitor of KDM1A/LSD1 with demonstrated in vitro and in vivo anti-leukemic activity. Its oral bioavailability and efficacy in a preclinical model of APL highlight its potential as a promising candidate for further development as a cancer therapeutic. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug developers working in the field of epigenetic cancer therapy.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Acute Promyelocytic Leukemia (APL) | American Cancer Society [cancer.org]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenicity of human leukemic cells protected from cell-lethal agents by heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Role of KDM1A/LSD1 Inhibition in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Lysine-Specific Demethylase 1 (KDM1A/LSD1) in cancer biology and the therapeutic potential of its inhibition. KDM1A, an epigenetic modifier, is frequently overexpressed in a wide range of malignancies, contributing to tumor progression, maintenance of cancer stem cells, and resistance to therapy.[1][2] Its inhibition has emerged as a promising strategy in oncology, with several small molecule inhibitors currently under clinical investigation.[3][4]
Core Mechanism of KDM1A/LSD1 in Cancer
KDM1A is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[5][6] This demethylase activity is context-dependent and crucial for regulating gene expression.
-
Transcriptional Repression: By demethylating H3K4me1/2, a mark associated with active enhancers and promoters, KDM1A generally leads to transcriptional repression. This is often achieved through its participation in repressive complexes such as the CoREST complex.[7][8]
-
Transcriptional Activation: Conversely, KDM1A can demethylate H3K9me1/2, a repressive mark, leading to transcriptional activation.[6] This dual functionality highlights the complexity of KDM1A's role in gene regulation.
Beyond histones, KDM1A also demethylates non-histone proteins, including p53, DNMT1, and STAT3, thereby modulating their stability and function and further contributing to carcinogenesis.[9]
References
- 1. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Histone Demethylase LSD1/ΚDM1A Mediates Chemoresistance in Breast Cancer via Regulation of a Stem Cell Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting histone lysine-specific demethylase KDM1A/LSD1 to control epithelial-mesenchymal transition program in breast cancers [iris.unina.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Epigenetic regulation of epithelial to mesenchymal transition by the Lysine-specific demethylase LSD1/KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) | PLOS One [journals.plos.org]
DDP-38003 Trihydrochloride: A Technical Guide for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDP-38003 trihydrochloride is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a key epigenetic regulator.[1][2][3] This technical guide provides an in-depth overview of DDP-38003, its mechanism of action, and its application in epigenetic research. It includes a summary of its inhibitory activity, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting KDM1A/LSD1.
Introduction to this compound
DDP-38003 is a novel inhibitor of KDM1A/LSD1, an enzyme that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4][5] KDM1A is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes mono- and di-methyl groups from H3K4 and H3K9.[5] By removing the activating mark H3K4me2, KDM1A typically acts as a transcriptional co-repressor.[6] Conversely, by removing the repressive mark H3K9me2, it can function as a transcriptional co-activator.[7]
The dysregulation of KDM1A has been implicated in various cancers, making it an attractive target for therapeutic intervention.[8][9] DDP-38003 has demonstrated significant anti-tumor activity in preclinical models, particularly in acute myeloid leukemia (AML).[3][10][11]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 | Assay Conditions | Reference |
| KDM1A/LSD1 | 84 nM | Biochemical enzymatic assay | [1][2][3][12][13][14] |
Table 2: In Vivo Efficacy in a Mouse Leukemia Model
| Dose | Administration Route | Dosing Schedule | Increase in Survival Rate | Reference |
| 11.25 mg/kg | Oral | 3 days/week for 3 weeks | 35% | [1][2][3] |
| 22.50 mg/kg | Oral | 3 days/week for 3 weeks | 62% | [1][2][3] |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Half-life (t½) | 8 hours | Mouse | [1][2][3] |
Signaling Pathway
The inhibition of KDM1A/LSD1 by DDP-38003 leads to the accumulation of histone methylation marks, primarily H3K4me2 and H3K9me2, resulting in altered gene expression. This can reactivate tumor suppressor genes and induce differentiation in cancer cells.
Experimental Protocols
In Vitro KDM1A/LSD1 Enzymatic Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies.[15][16][17]
Materials:
-
Purified recombinant KDM1A/LSD1 enzyme
-
Di-methylated histone H3K4 peptide substrate
-
This compound
-
Assay buffer
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 530/590 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of DDP-38003 in assay buffer. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Enzyme Reaction:
-
Add 50 µL of the KDM1A/LSD1 enzyme solution to each well of the 96-well plate.
-
Add 5 µL of the diluted DDP-38003 or control to the respective wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the di-methylated H3K4 peptide substrate.
-
Incubate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Add 50 µL of a solution containing HRP and the fluorescent probe to each well.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at an excitation of 530 nm and an emission of 590 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of DDP-38003 relative to the no-inhibitor control.
-
Plot the percent inhibition against the log concentration of DDP-38003 to determine the IC50 value.
-
Cellular Assay for KDM1A/LSD1 Inhibition
This protocol outlines a general method to assess the effect of DDP-38003 on histone methylation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., THP-1, a human acute monocytic leukemia cell line)
-
Complete cell culture medium
-
This compound
-
Lysis buffer
-
Primary antibodies against H3K4me2, H3K9me2, and total Histone H3
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of DDP-38003 for 24-72 hours. Include a vehicle control.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and extract histones using an appropriate protocol (e.g., acid extraction).
-
-
Western Blotting:
-
Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K4me2, H3K9me2, and total H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total H3 level.
-
Compare the levels of histone methylation in DDP-38003-treated cells to the vehicle control.
-
In Vivo Efficacy Study in a Mouse Model of Leukemia
This protocol is based on the methodology described for DDP-38003 in preclinical studies.[1][2]
Materials:
-
Immunodeficient mice (e.g., CD-1)
-
Leukemia cells (e.g., a murine leukemia cell line)
-
This compound
-
Vehicle for oral administration (e.g., 40% PEG 400 in a 5% glucose solution)
-
Equipment for cell injection and oral gavage
-
Materials for monitoring peripheral blood blast cells
Procedure:
-
Leukemia Induction:
-
Inject the leukemia cells intravenously into the mice.
-
-
Monitoring:
-
Monitor the peripheral blood of the mice for the presence of blast cells to confirm engraftment and disease progression.
-
-
Treatment:
-
Once blast cells are detected, randomize the mice into treatment and control groups.
-
Administer DDP-38003 orally at the desired doses (e.g., 11.25 mg/kg and 22.5 mg/kg) according to the dosing schedule (e.g., 3 days per week for 3 weeks).
-
Administer the vehicle to the control group.
-
-
Endpoint and Analysis:
-
Monitor the survival of the mice in each group.
-
Analyze the survival data using a Kaplan-Meier survival plot.
-
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of DDP-38003.
Conclusion
This compound is a valuable research tool for investigating the role of KDM1A/LSD1 in epigenetics and oncology. Its demonstrated potency and oral bioavailability make it a promising candidate for further preclinical and clinical development. This guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of DDP-38003.
References
- 1. KDM1A - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pharmacologic inhibition of lysine-specific demethylase 1 as a potential therapeutic for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. mdpi.com [mdpi.com]
- 8. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KDM1A Identified as a Potential Oncogenic Driver and Prognostic Biomarker via Multi-Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. abcam.cn [abcam.cn]
- 16. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 17. abcam.com [abcam.com]
DDP-38003 Trihydrochloride: A Technical Overview of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDP-38003 trihydrochloride is a novel, orally available small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2][3] KDM1A is a key epigenetic regulator involved in cell proliferation, differentiation, and tumorigenesis, making it a promising target for cancer therapy.[4][5] This technical guide provides a comprehensive summary of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols.
Core Preclinical Data
In Vitro Activity
DDP-38003 demonstrates potent and specific inhibition of KDM1A/LSD1. In biochemical assays, it exhibits an IC50 of 84 nM.[1][2][3] Further studies in the human acute myeloid leukemia (AML) cell line THP-1 have shown that DDP-38003 is more effective at reducing colony-forming ability and inducing cellular differentiation compared to its 1R, 2S analogue.[1][2]
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 84 nM | KDM1A/LSD1 Enzymatic Assay | [1][2][3] |
In Vivo Efficacy
The anti-tumor activity of DDP-38003 has been evaluated in a mouse model of leukemia. Oral administration of DDP-38003 resulted in a significant, dose-dependent increase in the survival of tumor-bearing mice.[1][2] These findings highlight the potential of DDP-38003 as an orally active anti-cancer agent.
| Dose | Survival Increase | Mouse Model | Reference |
| 11.25 mg/kg | 35% | Leukemia | [1][2] |
| 22.50 mg/kg | 62% | Leukemia | [1][2] |
In a separate in vivo study, the combination of DDP-38003 with retinoic acid (RA) was investigated. This combination therapy demonstrated a strong synergistic effect, significantly increasing the median survival of the treated mice compared to either agent alone.[4]
| Treatment Group | Median Survival (days) | Mouse Model | Reference |
| Control | 21 | Leukemia | [4] |
| DDP-38003 alone | 37 | Leukemia | [4] |
| Retinoic Acid (RA) alone | 49 | Leukemia | [4] |
| DDP-38003 + RA | 70 | Leukemia | [4] |
Pharmacokinetics
Pharmacokinetic studies have determined the half-life of DDP-38003 to be 8 hours.[1][2]
| Parameter | Value | Species | Reference |
| Half-life (t½) | 8 hours | Mouse | [1][2] |
Mechanism of Action
DDP-38003 functions by inhibiting the enzymatic activity of KDM1A/LSD1. KDM1A is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). The inhibition of KDM1A by DDP-38003 leads to an increase in histone methylation, which in turn alters gene expression, leading to the induction of cell differentiation and a reduction in the proliferation of cancer cells.
Figure 1: Mechanism of action of DDP-38003.
Experimental Protocols
In Vivo Leukemia Model
-
Animal Model: CD-1 mice were used for the in vivo studies.[1]
-
Tumor Induction: Leukemia was induced in the mice. The treatment was initiated 10 days after cell injection, once blast cells were detected in the peripheral blood of the recipients.[1]
-
Drug Formulation and Administration: DDP-38003 was dissolved in a vehicle of 40% PEG 400 in a 5% glucose solution. The drug was administered orally three days a week (Monday, Tuesday, and Wednesday) for three consecutive weeks.[1]
-
Dosing: The mice were treated with doses of 11.25 mg/kg and 22.5 mg/kg.[1]
-
Endpoint: The primary endpoint of the study was the survival of the mice, which was analyzed and represented by a Kaplan-Meier survival plot.[1]
Figure 2: In vivo experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]
DDP-38003 Trihydrochloride in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a challenging hematologic malignancy with a pressing need for novel therapeutic strategies. One promising avenue of investigation is the targeting of epigenetic regulators, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A), which is frequently overexpressed in AML and plays a crucial role in leukemogenesis. DDP-38003 trihydrochloride is a novel, orally bioavailable small molecule inhibitor of KDM1A. This technical guide provides a comprehensive overview of the preclinical data on DDP-38003 in the context of AML, focusing on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental methodologies. The information presented herein is intended to support further research and development of DDP-38003 as a potential therapeutic agent for AML.
Introduction to this compound
This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In AML, the overexpression of KDM1A is associated with a block in myeloid differentiation and the maintenance of a leukemic stem cell phenotype. By inhibiting KDM1A, DDP-38003 aims to reverse this epigenetic suppression, induce differentiation, and inhibit the proliferation of leukemic cells.
Mechanism of Action and Signaling Pathway
DDP-38003 exerts its anti-leukemic effects by inhibiting the enzymatic activity of KDM1A. KDM1A is a key component of several transcriptional repressor complexes, including the CoREST and NuRD complexes. These complexes are recruited to specific gene promoters where KDM1A-mediated demethylation of H3K4me1/2 leads to transcriptional repression of target genes. Many of these target genes are crucial for myeloid differentiation.
The inhibition of KDM1A by DDP-38003 leads to an increase in H3K4me2 at the promoter regions of myeloid differentiation-associated genes, resulting in their transcriptional activation. This, in turn, promotes the differentiation of AML blasts into more mature myeloid cells and reduces their proliferative capacity.
One of the key pathways affected by KDM1A inhibition is the all-trans-retinoic acid (ATRA) differentiation pathway. In many non-APL AML subtypes, this pathway is suppressed. KDM1A inhibitors, including DDP-38003, can reactivate this pathway, sensitizing AML cells to the differentiating effects of ATRA.[1][2]
Quantitative Data
In Vitro Activity
DDP-38003 is a potent inhibitor of KDM1A with demonstrated activity in AML cell lines.
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (KDM1A/LSD1 enzyme) | 84 nM | Purified enzyme | [3] |
| Cell Differentiation (CD86 expression) | Induces differentiation | THP-1 | [4] |
| Colony Forming Ability | Reduced | THP-1 | [3] |
In Vivo Efficacy
The in vivo anti-leukemic activity of DDP-38003 has been evaluated in mouse models of leukemia.
| Animal Model | Treatment Group | Dose and Schedule | Median Survival | Survival Increase (%) | Reference |
| Mouse Leukemia Model | Vehicle Control | - | 21 days | - | [5] |
| DDP-38003 | 11.25 mg/kg (oral, 3x/week) | 37 days | 35% | [5] | |
| DDP-38003 | 22.50 mg/kg (oral, 3x/week) | - | 62% | [3] | |
| All-trans retinoic acid (ATRA) | - | 49 days | - | [5] | |
| DDP-38003 + ATRA | - | 70 days | - | [5] |
Experimental Protocols
In Vivo Xenograft Model for AML
This protocol outlines a general procedure for establishing and treating an AML xenograft model in mice to evaluate the efficacy of DDP-38003.
Materials:
-
AML cell line (e.g., THP-1)
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound
-
Vehicle for oral administration (e.g., 40% PEG 400 in 5% glucose solution)[3]
-
Standard cell culture reagents and animal handling equipment
Procedure:
-
Cell Culture and Preparation: Culture THP-1 cells under standard conditions. Harvest cells in the logarithmic growth phase and resuspend in sterile PBS at the desired concentration for injection.
-
Animal Inoculation: Inject the AML cell suspension intravenously into the tail vein of immunocompromised mice.
-
Monitoring of Engraftment: Monitor the mice for signs of leukemia development. This can be done by weekly peripheral blood sampling and analysis of blast counts by flow cytometry.
-
Treatment Initiation: Once leukemia is established (e.g., detectable blasts in peripheral blood), randomize the mice into treatment and control groups.[3]
-
Drug Administration: Prepare a fresh formulation of DDP-38003 in the vehicle. Administer DDP-38003 orally to the treatment group at the desired dose (e.g., 11.25 or 22.50 mg/kg) three times a week.[3] The control group receives the vehicle only.
-
Monitoring and Endpoint: Monitor the health and body weight of the mice regularly. The primary endpoint is typically overall survival. At the end of the study, or when mice show signs of terminal illness, euthanize the animals and collect tissues (e.g., bone marrow, spleen, liver) for analysis of leukemic infiltration.
In Vitro Cell Differentiation Assay
This protocol describes a method to assess the ability of DDP-38003 to induce myeloid differentiation in AML cells using flow cytometry to detect the expression of cell surface markers like CD11b and CD86.
Materials:
-
AML cell line (e.g., THP-1)
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium
-
Fluorochrome-conjugated antibodies against CD11b and CD86
-
Isotype control antibodies
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed THP-1 cells in a multi-well plate at an appropriate density.
-
Compound Treatment: Prepare a stock solution of DDP-38003 in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Add the compound dilutions to the cells and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Add the fluorochrome-conjugated anti-CD11b, anti-CD86, or isotype control antibodies to the respective cell suspensions.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. Analyze the percentage of cells positive for CD11b and CD86 and the mean fluorescence intensity (MFI) as indicators of differentiation.
In Vitro Apoptosis Assay
This protocol details the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by DDP-38003 in AML cells.
Materials:
-
AML cell line (e.g., THP-1)
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat the AML cells with various concentrations of DDP-38003 as described in the differentiation assay.
-
Cell Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This compound is a promising KDM1A inhibitor with demonstrated preclinical activity against acute myeloid leukemia. Its ability to induce differentiation and its oral bioavailability make it an attractive candidate for further development. Future studies should focus on:
-
Evaluating the efficacy of DDP-38003 in a broader range of AML subtypes, including patient-derived xenograft models.
-
Investigating potential mechanisms of resistance to DDP-38003.
-
Exploring rational combination therapies to enhance its anti-leukemic activity.
-
Conducting formal IND-enabling toxicology and pharmacokinetic studies to support its transition to clinical trials.
The data presented in this guide provide a solid foundation for the continued investigation of DDP-38003 as a novel therapeutic agent for the treatment of AML.
References
Methodological & Application
Application Notes and Protocols: DDP-38003 Trihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDP-38003 trihydrochloride is a novel, orally available small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), a key enzyme in epigenetic regulation.[1][2][3] KDM1A plays a crucial role in cell proliferation, differentiation, and tumorigenesis, making it a compelling target for cancer therapy. These application notes provide detailed protocols for the in vitro evaluation of this compound's inhibitory activity against KDM1A and its effects on cancer cell lines.
Mechanism of Action
DDP-38003 functions by inhibiting the enzymatic activity of KDM1A, which is responsible for the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By blocking this activity, DDP-38003 can induce changes in gene expression that lead to the differentiation and reduced proliferative capacity of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[4]
Signaling Pathway of KDM1A/LSD1 Inhibition
Caption: KDM1A/LSD1 inhibition by DDP-38003 prevents demethylation of H3K4me2, leading to increased tumor suppressor gene expression and subsequent cell differentiation and reduced colony formation.
Quantitative Data
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 | 84 nM | KDM1A/LSD1 | [1][2][5][6] |
Experimental Protocols
KDM1A/LSD1 Biochemical Inhibition Assay (Fluorescence-Based)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified KDM1A/LSD1 enzyme. The assay measures the production of hydrogen peroxide, a byproduct of the demethylation reaction.
Experimental Workflow
Caption: Workflow for the KDM1A/LSD1 biochemical inhibition assay.
Materials and Reagents:
-
This compound
-
Recombinant human KDM1A/LSD1 enzyme
-
KDM1A substrate (e.g., biotinylated di-methylated histone H3K4 peptide)
-
KDM1A assay buffer
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in KDM1A assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the KDM1A enzyme and substrate in KDM1A assay buffer to their optimal concentrations.
-
Assay Reaction: a. To each well of a 96-well plate, add the this compound dilution or vehicle control (DMSO). b. Add the diluted KDM1A enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding. c. Initiate the reaction by adding the KDM1A substrate to each well. d. Incubate the plate at 37°C for 60 minutes.
-
Detection: a. Add a detection mix containing HRP and the fluorescent probe to each well. b. Incubate at room temperature for 15 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
Data Analysis: Calculate the percent inhibition for each DDP-38003 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
THP-1 Cell Colony Formation Assay
This assay evaluates the effect of this compound on the clonogenic survival and proliferation of the human monocytic leukemia cell line, THP-1.
Experimental Workflow
Caption: Workflow for the THP-1 cell colony formation assay.
Materials and Reagents:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Methylcellulose-based medium (e.g., MethoCult™)
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Culture: Maintain THP-1 cells in suspension culture in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Treat THP-1 cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Plating: a. Following treatment, wash the cells and resuspend them in fresh medium. b. Mix the cell suspension with the methylcellulose-based medium according to the manufacturer's instructions. c. Plate the cell-methylcellulose mixture into 6-well plates.
-
Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO2 to allow for colony formation.
-
Staining and Counting: a. After the incubation period, stain the colonies with crystal violet. b. Count the number of colonies in each well using a microscope.
-
Data Analysis: Calculate the percent inhibition of colony formation for each treatment condition compared to the vehicle control.
THP-1 Cell Differentiation Assay
This protocol assesses the ability of this compound to induce differentiation of THP-1 monocytes into macrophage-like cells, often measured by the expression of cell surface markers.
Experimental Workflow
Caption: Workflow for the THP-1 cell differentiation assay.
Materials and Reagents:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Fluorescently labeled antibodies against differentiation markers (e.g., FITC-conjugated anti-CD11b, PE-conjugated anti-CD14)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture THP-1 cells as described in the colony formation assay protocol.
-
Treatment: Seed THP-1 cells in 24-well plates and treat with various concentrations of this compound, vehicle control, or a positive control (e.g., PMA) for 48-72 hours.
-
Cell Staining: a. Harvest the cells and wash them with FACS buffer. b. Resuspend the cells in FACS buffer containing the fluorescently labeled antibodies. c. Incubate for 30 minutes on ice, protected from light. d. Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry: a. Resuspend the cells in FACS buffer. b. Analyze the cells using a flow cytometer to determine the percentage of cells expressing the differentiation markers.
-
Data Analysis: Quantify the increase in the percentage of marker-positive cells in the DDP-38003-treated samples compared to the vehicle control.
Conclusion
These protocols provide a framework for the in vitro characterization of this compound. The biochemical assay will confirm its direct inhibitory effect on KDM1A/LSD1, while the cell-based assays will demonstrate its functional consequences in a relevant cancer cell line model. These studies are essential for the preclinical evaluation of DDP-38003 as a potential therapeutic agent.
References
- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for DDP-38003 Trihydrochloride Cell-Based Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
DDP-38003 trihydrochloride is a novel, orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a flavin-dependent monoamine oxidase that plays a critical role in tumorigenesis.[1][2] KDM1A is an epigenetic regulator that primarily demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes.[2][3][4] In various cancers, KDM1A is overexpressed and contributes to a block in cell differentiation and increased proliferation.[1][5] DDP-38003 has demonstrated potent inhibition of KDM1A with an IC50 of 84 nM and has shown anti-cancer activity, particularly in preclinical models of leukemia, by promoting cell differentiation and reducing colony formation.[1][2]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other KDM1A inhibitors. The assays are designed to assess the compound's effect on cell proliferation, colony formation, and differentiation in relevant cancer cell lines.
KDM1A/LSD1 Signaling Pathway
KDM1A/LSD1 functions as a key transcriptional corepressor by demethylating H3K4. It is often part of larger protein complexes, such as the CoREST and NuRD complexes, which enhance its activity and specificity. By removing activating histone marks, KDM1A represses the expression of genes involved in differentiation and tumor suppression. Inhibition of KDM1A by compounds like DDP-38003 leads to the re-expression of these genes, promoting cellular differentiation and inhibiting cancer cell growth. KDM1A can also demethylate non-histone proteins such as p53 and is involved in the regulation of key signaling pathways like Wnt/β-catenin and mTOR.[3][6]
Caption: KDM1A/LSD1 signaling pathway and its inhibition by DDP-38003.
Data Presentation
| Assay | Cell Line | Parameter | This compound Activity |
| KDM1A/LSD1 Enzymatic Assay | Purified Enzyme | IC50 | 84 nM[1][2] |
| Cell Viability Assay | THP-1 | GI50 | To be determined |
| Colony Formation Assay | THP-1 | IC50 | To be determined |
| Cell Differentiation Assay | THP-1 | EC50 | To be determined |
Experimental Protocols
Cell Viability Assay
This protocol determines the effect of DDP-38003 on the proliferation of cancer cells.
Workflow:
Caption: Workflow for the cell viability assay.
Materials:
-
THP-1 cells (or other relevant cancer cell lines)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Add 1 µL of the DDP-38003 dilution or DMSO to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition concentration (GI50) by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of self-renewal and tumorigenic potential.
Workflow:
References
- 1. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM1A - Wikipedia [en.wikipedia.org]
- 5. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 6. KDM1A | Cancer Genetics Web [cancer-genetics.org]
Application Notes and Protocols: DDP-38003 trihydrochloride for the Modulation of NLRP3 Inflammasome Activation in THP-1 Cells
For Research Use Only.
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. DDP-38003 trihydrochloride is a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) with an IC50 of 84 nM.[1][2][3][4] KDM1A/LSD1 is an epigenetic regulator that has been shown to influence macrophage polarization and inflammatory responses.[5][6][7] Recent studies suggest a link between KDM1A/LSD1 and the regulation of the NLRP3 inflammasome, where inhibition of KDM1A/LSD1 can suppress NLRP3 activation by promoting autophagy.[1][8]
These application notes provide a detailed protocol for the treatment of the human monocytic cell line THP-1 with this compound to investigate its potential modulatory effects on NLRP3 inflammasome activation.
Principle
This protocol is based on a hypothetical mechanism where DDP-38003, by inhibiting KDM1A/LSD1, upregulates Sestrin-2 (SESN2), which in turn activates the PI3K/Akt/mTOR signaling pathway. This cascade enhances autophagy, a cellular process that can degrade components of the inflammasome, thereby inhibiting its activation and subsequent release of IL-1β. This proposed pathway provides a testable hypothesis for investigating the anti-inflammatory potential of DDP-38003.
Proposed Signaling Pathway
Caption: Proposed mechanism of DDP-38003 in NLRP3 inflammasome inhibition.
Data Presentation
The following table summarizes hypothetical quantitative data from experiments assessing the effect of DDP-38003 on NLRP3 inflammasome activation in THP-1 cells.
| Treatment Group (24h pre-treatment) | Priming (LPS, 1 µg/mL, 4h) | Activation (Nigericin, 10 µM, 1h) | IL-1β Secretion (pg/mL) ± SD | Cleaved Caspase-1 (p20) / β-actin (Relative Densitometry) ± SD |
| Vehicle (DMSO) | - | - | 25.3 ± 5.1 | 0.05 ± 0.02 |
| Vehicle (DMSO) | + | + | 1258.7 ± 110.2 | 1.00 ± 0.15 |
| DDP-38003 (100 nM) | + | + | 875.4 ± 95.6 | 0.68 ± 0.09 |
| DDP-38003 (500 nM) | + | + | 452.1 ± 50.3 | 0.35 ± 0.05 |
| DDP-38003 (1000 nM) | + | + | 210.9 ± 35.8 | 0.18 ± 0.03 |
Experimental Protocols
Experimental Workflow
Caption: Workflow for assessing DDP-38003's effect on NLRP3 activation.
THP-1 Cell Culture and Differentiation
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.[6]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Keep cell density between 2x10^5 and 8x10^5 cells/mL.[5] Subculture by replacing the medium every 2-3 days.[5]
-
-
Differentiation into Macrophage-like Cells:
-
Seed THP-1 cells in 6-well plates at a density of 5x10^5 cells/well.
-
Differentiate the cells by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 nM.[8][9]
-
Incubate for 48 hours. The cells will become adherent, indicating differentiation into a macrophage-like phenotype.[8]
-
After incubation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free RPMI-1640 medium. Allow cells to rest for 24 hours before treatment.
-
DDP-38003 Treatment and Inflammasome Activation
-
This compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Further dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1000 nM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Treatment:
-
Treat the differentiated THP-1 cells with the prepared concentrations of DDP-38003 or a vehicle control (DMSO) for 24 hours.
-
-
NLRP3 Inflammasome Priming and Activation:
-
Priming (Signal 1): After the 24-hour pre-treatment, add Lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to prime the inflammasome.[7][9][10] Incubate for 4 hours.
-
Activation (Signal 2): Following priming, add Nigericin to each well to a final concentration of 10 µM to activate the NLRP3 inflammasome.[10][11][12] Incubate for 1 hour.
-
Sample Collection and Analysis
-
Supernatant Collection for ELISA:
-
After the 1-hour Nigericin incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells and debris.[7]
-
Transfer the cleared supernatant to a new tube and store at -80°C until analysis.
-
-
Cell Lysate Preparation for Western Blot:
-
Wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.[7]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay kit.
-
IL-1β ELISA Protocol
-
Use a commercially available human IL-1β ELISA kit and follow the manufacturer's instructions.
-
Briefly, add standards and collected supernatants to the antibody-pre-coated wells.
-
Incubate, wash, and then add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate, wash, and add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Caspase-1 Western Blot Protocol
-
Sample Preparation: Mix 20-40 µg of protein from each cell lysate with Laemmli sample buffer and heat at 95°C for 5-10 minutes.[7]
-
SDS-PAGE: Load the samples onto a 15% polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for caspase-1 (detecting both pro-caspase-1 at ~45 kDa and the cleaved p20 subunit at ~20 kDa) and a loading control antibody (e.g., β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the cleaved caspase-1 (p20) band to the corresponding β-actin band.
Conclusion
This document provides a comprehensive, though hypothetical, framework for investigating the effects of the KDM1A/LSD1 inhibitor, this compound, on NLRP3 inflammasome activation in THP-1 cells. The provided protocols are based on established methodologies and offer a starting point for researchers interested in exploring the epigenetic regulation of innate immunity. The proposed mechanism, involving the induction of autophagy, presents a clear and testable hypothesis for future studies. Researchers should optimize treatment concentrations and incubation times for their specific experimental conditions.
References
- 1. Knockdown of LSD1 meliorates Ox-LDL-stimulated NLRP3 activation and inflammation by promoting autophagy via SESN2-mesiated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockdown of LSD1 meliorates Ox-LDL-stimulated NLRP3 activation and inflammation by promoting autophagy via SESN2-mesiated PI3K/Akt/mTOR signaling pathway. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of LSD1/KDM1A inhibitors for disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1 Facilitates Pro-Inflammatory Polarization of Macrophages by Repressing Catalase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Lysine-Specific Histone Demethylase 1A Regulates Macrophage Polarization and Checkpoint Molecules in the Tumor Microenvironment of Triple-Negative Breast Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Histone demethylases in autophagy and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonistic action of GPS2 and KDM1A at enhancers governs alternative macrophage activation by interleukin 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes & Protocols: DDP-38003 (Atuzaginstat) for In Vivo Mouse Models
Introduction
DDP-38003 trihydrochloride, more commonly known as atuzaginstat or COR388, is a first-in-class, orally bioavailable, and brain-penetrant small molecule inhibitor. Its primary mechanism of action is the irreversible covalent inhibition of lysine-gingipains, which are virulent cysteine proteases secreted by the bacterium Porphyromonas gingivalis (P. gingivalis).[1][2][3] The "gingipain hypothesis" links chronic periodontal disease caused by P. gingivalis to the pathogenesis of Alzheimer's disease (AD).[4] In preclinical mouse models, oral infection with P. gingivalis has been shown to cause brain colonization, leading to increased production of amyloid-beta (Aβ), neuroinflammation, and neuronal damage.[5][6] Atuzaginstat has been demonstrated to block these pathological effects by neutralizing gingipain activity, thereby reducing the bacterial load, mitigating neuroinflammation, and rescuing neurons.[6]
These application notes provide a summary of known in vivo dosing regimens for atuzaginstat in mouse models and a detailed protocol for inducing and treating a P. gingivalis-driven model of neurodegeneration.
Mechanism of Action Signaling Pathway
Atuzaginstat targets a key virulence factor of P. gingivalis. The bacterium, upon infecting the brain, releases toxic gingipain proteases. These enzymes contribute to neurodegeneration through multiple pathways, including the degradation of neuronal proteins like tau and the promotion of an inflammatory cascade. Atuzaginstat directly and irreversibly binds to and inhibits lysine-gingipains, thus preventing the initial step of this pathological process.
In Vivo Dosing Data Summary
The following table summarizes the oral dosing parameters for atuzaginstat (COR388) used in published preclinical mouse studies. These studies typically involve establishing a chronic P. gingivalis infection prior to the commencement of treatment.
| Mouse Model | Dose (mg/kg) | Route | Frequency | Duration | Key Findings | Reference |
| Wild-Type (BALB/c) | 10 and 30 | Oral (PO) | Twice Daily | 5 weeks | Reduced brain P. gingivalis load, blocked Aβ₁₋₄₂ production, reduced TNF-α, and rescued hippocampal neurons. | [6] |
| Wild-Type (Generic) | Not Specified | Oral (PO) | Twice Daily | 5 weeks | Prevented the death of hippocampal GABAergic interneurons. | [2] |
| Periodontal Disease Model | Not Specified | Oral (PO) | Not Specified | 35 days (Day 35-70 post-infection) | Reversed alveolar bone loss. |
Experimental Protocols
This section details a generalized protocol for evaluating the efficacy of atuzaginstat in a mouse model of P. gingivalis-induced neurodegeneration, based on methodologies described in the literature.
Materials and Reagents
-
Compound: this compound (Atuzaginstat/COR388)
-
Vehicle: Note: The specific vehicle used for oral gavage in preclinical mouse studies is not consistently reported in the literature. A common vehicle for oral administration of small molecules is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water . The final formulation should be prepared fresh daily.
-
Bacterial Strain: Porphyromonas gingivalis (e.g., strain W83 or ATCC 33277)
-
Culture Medium: Trypticase Soy Broth (TSB) supplemented with yeast extract, hemin, and menadione.
-
Animals: 8 to 10-week-old mice (e.g., C57BL/6J or BALB/c).
-
Anesthetic: Isoflurane or equivalent for minor procedures.
-
Oral Gavage Needles: 22-gauge, straight or curved.
Experimental Workflow Diagram
Protocol for P. gingivalis Oral Infection
-
Bacterial Culture: Culture P. gingivalis from frozen stocks in an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) at 37°C in appropriate supplemented broth until late logarithmic phase.
-
Preparation of Inoculum: Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in fresh PBS or the vehicle used for infection (e.g., 2% CMC). Adjust the concentration to approximately 1 x 10⁹ colony-forming units (CFU) per 100 µL.
-
Infection Procedure:
-
Administer antibiotics in the drinking water for ~10 days prior to infection to reduce commensal oral flora, followed by a 3-day washout period.
-
Lightly anesthetize the mice.
-
Administer 100 µL of the bacterial suspension via oral gavage.
-
Repeat the oral infection 3 to 5 times per week for a period of 6 weeks to establish a chronic infection.
-
Protocol for Atuzaginstat Administration
-
Preparation of Dosing Solution:
-
Calculate the required amount of atuzaginstat based on the mean body weight of the treatment group and the desired dose (e.g., 10 mg/kg or 30 mg/kg).
-
Weigh the compound and suspend it in the chosen vehicle (e.g., 0.5% CMC).
-
Ensure the solution is homogenized by vortexing or sonicating before each dosing session. A typical dosing volume is 100 µL per 20g mouse (5 mL/kg).
-
-
Administration:
-
Following the 6-week infection period, begin treatment.
-
Administer the prepared atuzaginstat solution or vehicle control to the respective groups via oral gavage.
-
Dosing should occur twice daily (e.g., every 12 hours).
-
Continue treatment for the planned duration, typically 5 to 6 weeks.
-
Monitor animal health and body weight regularly throughout the treatment period.
-
Endpoint Analysis
-
Tissue Collection: At the end of the treatment period, euthanize mice according to approved institutional protocols. Perfuse transcardially with ice-cold PBS. Collect brains, blood (for plasma), and cerebrospinal fluid (CSF).
-
Bacterial Load Quantification: Homogenize one brain hemisphere and extract DNA. Use quantitative PCR (qPCR) with primers specific to P. gingivalis 16S rRNA to determine the bacterial load.
-
Biomarker Analysis: Use the other brain hemisphere to prepare homogenates for analysis. Measure levels of Aβ₁₋₄₂ and inflammatory cytokines such as TNF-α using commercially available ELISA kits.
-
Immunohistochemistry: Fix the brain hemisphere in 4% paraformaldehyde, process for paraffin embedding or cryosectioning, and perform immunohistochemical staining for neuronal markers (e.g., NeuN, GABA) to assess neurodegeneration and neuronal rescue.
Safety and Concluding Remarks
Atuzaginstat was advanced to Phase 2/3 clinical trials in humans for Alzheimer's disease. However, development was halted due to a full clinical hold from the FDA related to concerns about liver toxicity.[3] Researchers using this compound in preclinical models should consider including assessments of liver enzyme levels (e.g., ALT, AST) in plasma as part of their safety monitoring. Despite the clinical hold, atuzaginstat remains a valuable research tool for investigating the role of P. gingivalis and gingipains in neurodegenerative and inflammatory diseases.
References
- 1. COR388 (atuzaginstat): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzforum.org [alzforum.org]
- 4. neurologylive.com [neurologylive.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Oral Administration of DDP-38003 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDP-38003 is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML).[1][2][3][4] By inhibiting KDM1A, DDP-38003 modulates gene expression, leading to the differentiation and apoptosis of cancer cells. These application notes provide detailed protocols for the preparation and oral administration of DDP-38003 trihydrochloride for preclinical research, along with methods for its analysis in biological matrices.
Physicochemical and Pharmacokinetic Properties of DDP-38003
A summary of the key properties of DDP-38003 is presented in the table below. This information is crucial for designing and interpreting in vivo studies.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₉Cl₃N₄O | MedChemExpress |
| Molecular Weight | 475.84 g/mol | MedChemExpress |
| Mechanism of Action | Inhibitor of Lysine-Specific Demethylase 1 (KDM1A/LSD1) | [1][2] |
| In Vivo Half-life (mice) | 8 hours | [5] |
| Route of Administration | Oral | [5] |
KDM1A/LSD1 Signaling Pathway in Acute Myeloid Leukemia (AML)
DDP-38003 exerts its therapeutic effect by inhibiting the enzymatic activity of KDM1A. In AML, KDM1A is often overexpressed and plays a critical role in maintaining the leukemic state by repressing the expression of tumor suppressor and differentiation-associated genes. The diagram below illustrates the signaling pathway affected by DDP-38003.
Caption: KDM1A/LSD1 pathway inhibition by DDP-38003 in AML.
Experimental Protocols
Preparation of this compound for Oral Administration in Mice
This protocol is based on a published study demonstrating the in vivo efficacy of DDP-38003.[5]
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
5% Dextrose solution (sterile)
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile water for injection or deionized water
-
Analytical balance
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required amount of DDP-38003: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the desired dose and dosing volume. For example, for a 20g mouse receiving a 10 mg/kg dose at a volume of 10 mL/kg, you would need 0.2 mg of DDP-38003 per mouse.
-
Prepare the vehicle solution (40% PEG 400 in 5% Dextrose):
-
In a sterile conical tube, combine 40 parts PEG 400 with 60 parts of 5% Dextrose solution by volume. For example, to make 10 mL of the vehicle, mix 4 mL of PEG 400 with 6 mL of 5% Dextrose solution.
-
Vortex thoroughly until a homogenous solution is obtained.
-
-
Prepare the DDP-38003 dosing solution:
-
Weigh the calculated amount of this compound powder accurately.
-
Add the powder to a sterile conical tube.
-
Add a small amount of the vehicle solution to the powder and vortex to create a slurry.
-
Gradually add the remaining vehicle solution while continuously vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage of the dosing solution:
-
It is recommended to prepare the dosing solution fresh on the day of administration.
-
If short-term storage is necessary, store the solution protected from light at 2-8°C. The stability of DDP-38003 in this specific vehicle has not been extensively published; therefore, long-term storage is not recommended without conducting a formal stability study.
-
Oral Administration to Mice (Oral Gavage)
Materials:
-
Prepared DDP-38003 dosing solution
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)
-
Syringes (1 mL)
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse immediately before dosing to calculate the precise volume of the dosing solution to be administered.
-
The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
-
Administration:
-
Gently but firmly restrain the mouse.
-
Measure the correct length of the gavage needle from the tip of the mouse's nose to the last rib to avoid perforation of the esophagus or stomach.
-
Introduce the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Gently advance the needle into the esophagus until the predetermined length is reached.
-
Slowly administer the dosing solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and periodically thereafter.
-
Quantification of DDP-38003 in Mouse Plasma using LC-MS/MS (General Protocol)
While a specific, validated LC-MS/MS method for DDP-38003 is not publicly available, the following protocol provides a general framework for its development and validation. This should be adapted and validated for the specific instrumentation and laboratory conditions.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Parameters (Suggested Starting Points):
| Parameter | Suggested Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of DDP-38003 standard solution. Precursor ion will be [M+H]⁺. Product ions will be selected based on stability and intensity. |
Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Experimental Workflow for In Vivo Efficacy and Pharmacokinetic Studies
The following diagram outlines a typical workflow for evaluating the oral efficacy and pharmacokinetics of DDP-38003 in a mouse model of leukemia.
Caption: In vivo evaluation workflow for oral DDP-38003.
In Vivo Efficacy Data
Published studies have demonstrated the in vivo efficacy of orally administered DDP-38003 in a mouse model of leukemia.[5]
| Dose (mg/kg) | Dosing Regimen | Vehicle | Outcome |
| 11.25 | 3 days/week for 3 weeks | 40% PEG 400 in 5% glucose solution | 35% increase in survival |
| 22.50 | 3 days/week for 3 weeks | 40% PEG 400 in 5% glucose solution | 62% increase in survival |
Conclusion
This compound is a promising orally active KDM1A inhibitor with demonstrated in vivo anti-leukemic activity. The protocols provided herein offer a starting point for researchers to conduct further preclinical evaluation. It is essential to perform appropriate validation for any analytical methods and to assess the stability of the formulation under specific experimental conditions. Careful adherence to proper animal handling and dosing techniques is critical for obtaining reliable and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
DDP-38003 Trihydrochloride: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDP-38003 is a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), with an IC50 of 84 nM.[1][2][3] KDM1A is a key enzyme in epigenetic regulation, and its inhibition has shown promise in cancer therapy, particularly in leukemia.[2][4] DDP-38003 has demonstrated in vivo efficacy in mouse leukemia models, increasing survival rates.[1][2] These application notes provide detailed information on the solubility and formulation of DDP-38003 trihydrochloride to aid researchers in its preclinical development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₉Cl₃N₄O | [1] |
| Molecular Weight | 459.84 g/mol | [1] |
| Appearance | Yellow to reddish-brown solid | [1] |
| Storage | 4°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen). | [1] |
Solubility Data
The solubility of this compound has been determined in various solvents. It is important to note that for aqueous solutions, the use of ultrasonic treatment may be necessary to achieve a clear solution.[1] For hygroscopic solvents like DMSO, it is recommended to use a newly opened bottle to ensure maximum solubility.[1]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100 | 217.47 | Ultrasonic treatment may be needed. |
| Water | 50 | 108.73 | Ultrasonic treatment may be needed. |
| PBS | 50 | 108.73 | Ultrasonic treatment may be needed. |
Data sourced from MedChemExpress product information.[1]
Formulation Protocols
Several formulations have been developed for both in vitro and in vivo applications. The following protocols are provided as a starting point for researchers.
In Vitro Stock Solutions
For cell-based assays, high-concentration stock solutions are typically prepared in DMSO.
Protocol 1: 100 mM DMSO Stock Solution
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve a 100 mM concentration (e.g., for 1 mg of compound, add 2.1747 µL of DMSO).
-
If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.[2]
In Vivo Formulations
The following formulations have been used for oral administration in animal models.
Protocol 2: PEG300/Tween-80/Saline Formulation
This formulation yields a clear solution with a solubility of at least 2.5 mg/mL (5.44 mM).[1]
-
Prepare a 10% DMSO stock solution of this compound.
-
In a sterile tube, add the components in the following order, ensuring each is fully mixed before adding the next:
-
10% DMSO (containing DDP-38003)
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
Vortex the final mixture thoroughly to ensure homogeneity.
Protocol 3: SBE-β-CD/Saline Formulation
This formulation also provides a clear solution with a solubility of at least 2.5 mg/mL (5.44 mM).[1]
-
Prepare a 10% DMSO stock solution of this compound.
-
Prepare a 20% SBE-β-CD solution in saline.
-
In a sterile tube, add the components in the following order, mixing well after each addition:
-
10% DMSO (containing DDP-38003)
-
90% of the 20% SBE-β-CD in saline solution
-
-
Vortex the final mixture to ensure a clear and homogenous solution.
Protocol 4: PEG 400/Glucose Formulation for Oral Gavage
This formulation was used in the original study by Vianello et al. for oral administration in a mouse leukemia model.[2]
-
Prepare a 5% glucose solution in sterile water.
-
Dissolve DDP-38003 in a vehicle of 40% PEG 400 in the 5% glucose solution to the desired final concentration (e.g., for doses of 11.25 mg/kg and 22.5 mg/kg).[1]
-
Ensure the compound is fully dissolved before administration.
Signaling Pathway and Experimental Workflow
Mechanism of Action: KDM1A/LSD1 Inhibition
DDP-38003 functions by inhibiting KDM1A/LSD1, a histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[4] Inhibition of KDM1A leads to the re-expression of silenced tumor suppressor genes, promoting cell differentiation and reducing the clonogenic potential of cancer cells.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
Application Notes and Protocols for DDP-38003 Trihydrochloride in KDM1A Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDP-38003 trihydrochloride is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1.[1] KDM1A is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4 and H3K9).[2] Aberrant KDM1A activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Western blotting is a fundamental technique to assess the efficacy of inhibitors like DDP-38003 by monitoring changes in protein expression levels of KDM1A and its downstream targets. This document provides a detailed protocol for utilizing this compound in western blot analysis of KDM1A and its effect on the Wnt/β-catenin signaling pathway.
Product Information
| Product Name | This compound |
| Target | KDM1A/LSD1 |
| IC₅₀ | 84 nM[1] |
| Molecular Formula | C₂₁H₂₉Cl₃N₄O |
| Molecular Weight | 459.84 g/mol |
| Solubility | Soluble in DMSO and water |
Mechanism of Action
This compound inhibits the demethylase activity of KDM1A. This inhibition leads to an increase in the methylation of KDM1A substrates, such as H3K4me2, which can alter gene expression. One of the key pathways affected by KDM1A inhibition is the Wnt/β-catenin signaling pathway. KDM1A inhibition has been shown to derepress the expression of Wnt pathway antagonists, such as Dickkopf-1 (DKK1) and APC2.[3][4] This leads to the destabilization and degradation of β-catenin, a central mediator of the Wnt pathway. The subsequent decrease in nuclear β-catenin results in the downregulation of Wnt target genes, such as c-Myc, which are involved in cell proliferation and survival.[3]
Signaling Pathway
Caption: Inhibition of KDM1A by DDP-38003 leads to derepression of Wnt antagonists, subsequent β-catenin degradation, and decreased cell proliferation.
Experimental Protocols
Cell Treatment with this compound
This protocol is adapted from studies using similar KDM1A inhibitors and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (sterile)
-
Complete cell culture medium
-
Cell line of interest (e.g., a cancer cell line with known KDM1A expression)
-
6-well plates or other appropriate culture vessels
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: The next day, replace the medium with fresh complete medium containing the desired concentrations of DDP-38003. A dose-response experiment is recommended, with concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the cells for 24 to 72 hours. The optimal incubation time should be determined empirically.
-
Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed to cell lysis for western blot analysis.
Western Blot Protocol for KDM1A
Materials:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Anti-KDM1A/LSD1 antibody
-
Anti-β-catenin antibody
-
Anti-c-Myc antibody
-
Anti-H3K4me2 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Experimental Workflow
Caption: Workflow for Western Blot analysis of KDM1A and downstream targets following DDP-38003 treatment.
Data Presentation
The following table represents hypothetical quantitative data from a western blot experiment designed to assess the effect of DDP-38003 on KDM1A and downstream Wnt signaling proteins. The values are presented as relative protein expression normalized to a loading control (e.g., GAPDH) and then to the vehicle control.
| Treatment | KDM1A | H3K4me2 | β-catenin | c-Myc |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| DDP-38003 (0.1 µM) | 0.98 | 1.25 | 0.85 | 0.80 |
| DDP-38003 (1 µM) | 0.95 | 2.50 | 0.50 | 0.45 |
| DDP-38003 (10 µM) | 0.92 | 4.75 | 0.20 | 0.15 |
Note: As DDP-38003 is an inhibitor of KDM1A's enzymatic activity, it is not expected to significantly decrease KDM1A protein levels. The primary effect will be observed on the methylation status of its substrates (e.g., increased H3K4me2) and the protein levels of its downstream targets.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak KDM1A signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Low primary antibody concentration | Optimize the primary antibody dilution. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| High antibody concentration | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer. |
Conclusion
This compound is a valuable tool for studying the biological functions of KDM1A and for the development of novel cancer therapeutics. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize DDP-38003 in western blot analyses to investigate its impact on KDM1A activity and downstream signaling pathways. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Targeting KDM1A attenuates Wnt/β-catenin signaling pathway to eliminate sorafenib-resistant stem-like cells in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM1A promotes thyroid cancer progression and maintains stemness through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM1A promotes thyroid cancer progression and maintains stemness through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DDP-38003 Trihydrochloride in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDP-38003 trihydrochloride is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic enzyme involved in the regulation of gene expression.[1][2][3][4][5][6] LSD1 is overexpressed in a variety of cancers and its inhibition has emerged as a promising therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in combination therapy studies, focusing on its synergistic effects with other anti-cancer agents.
Mechanism of Action
DDP-38003 inhibits the demethylase activity of LSD1, which primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Inhibition of LSD1 leads to an increase in these methylation marks, altering gene expression to induce tumor cell differentiation, inhibit proliferation, and promote apoptosis.[7][8] Beyond its effects on histones, LSD1 can also demethylate non-histone proteins such as p53 and STAT3, further contributing to its role in cancer progression.[7]
Data Presentation
In Vitro Activity
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| DDP-38003 | KDM1A/LSD1 Inhibition | - | 84 | [1][2][3][4][5][6] |
| DDP-38003 | Colony Formation | THP-1 (AML) | - | [1][2][4][6] |
| DDP-38003 | Cell Differentiation | THP-1 (AML) | - | [1][2][4][6] |
In Vivo Efficacy of DDP-38003 Monotherapy in a Mouse Leukemia Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Increase in Survival | Reference |
| DDP-38003 | 11.25 | Orally, 3 days/week for 3 weeks | 35% | [1][4][6][7][9] |
| DDP-38003 | 22.50 | Orally, 3 days/week for 3 weeks | 62% | [1][4][6][7][9] |
In Vivo Efficacy of DDP-38003 in Combination with Retinoic Acid (RA) in a Mouse Leukemia Model
| Treatment Group | Median Survival (days) | Reference |
| Control | 21 | [7] |
| DDP-38003 (LSD1i) alone | 37 | [7] |
| Retinoic Acid (RA) alone | 49 | [7] |
| DDP-38003 + RA | 70 | [7] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of DDP-38003 alone and in combination with another agent.
Materials:
-
This compound
-
Combination agent (e.g., Retinoic Acid, Cisplatin)
-
Cancer cell line of interest (e.g., THP-1 for AML)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X stock solution of DDP-38003 and the combination agent in complete medium. For combination studies, prepare a 2X stock of the drug combination at a fixed ratio.
-
Treatment: Remove the medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CalcuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for assessing the induction of apoptosis by DDP-38003 in combination with another agent via flow cytometry.
Materials:
-
This compound
-
Combination agent
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DDP-38003 and/or the combination agent at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.
Cell Differentiation Assay (Flow Cytometry)
This protocol is for assessing the induction of myeloid differentiation in AML cells (e.g., THP-1) by DDP-38003 in combination with Retinoic Acid.
Materials:
-
This compound
-
All-trans Retinoic Acid (ATRA)
-
THP-1 cells
-
6-well plates
-
Antibodies for differentiation markers (e.g., anti-CD11b, anti-CD86)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed THP-1 cells in 6-well plates and treat with DDP-38003 and/or ATRA for 48-96 hours.
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in a staining buffer and incubate with fluorescently labeled antibodies against differentiation markers (e.g., CD11b, CD86) according to the manufacturer's protocol.
-
Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells expressing the differentiation markers.
In Vivo Combination Study in a Mouse Leukemia Model
This protocol is a general guideline based on published studies with DDP-38003 and other LSD1 inhibitors.
Materials:
-
This compound
-
Combination agent (e.g., Retinoic Acid)
-
Immunocompromised mice (e.g., NOD/SCID)
-
AML cell line (e.g., MV4-11)
-
Vehicle for oral administration (e.g., 40% PEG 400 in 5% glucose solution)[1][2][4][9]
Procedure:
-
Cell Implantation: Inject AML cells intravenously into the mice.
-
Monitoring: Monitor for signs of leukemia development (e.g., by peripheral blood analysis).
-
Treatment Initiation: Once leukemia is established, randomize mice into treatment groups: Vehicle, DDP-38003 alone, combination agent alone, and DDP-38003 + combination agent.
-
Drug Administration: Administer DDP-38003 orally at a dose of 11.25 or 22.5 mg/kg, 3 days per week.[1][4][9] Administer the combination agent according to its established protocol.
-
Monitoring and Endpoint: Monitor the health and survival of the mice. The primary endpoint is typically overall survival.
Signaling Pathways and Combination Rationales
Combination with Retinoic Acid in AML
LSD1 inhibition synergizes with retinoic acid to promote the differentiation of AML cells. LSD1 is part of a repressive complex that blocks the expression of genes required for myeloid differentiation. By inhibiting LSD1, DDP-38003 removes this repressive signal, allowing retinoic acid to more effectively activate its target genes and induce differentiation. This combination has shown to be effective in non-APL AML subtypes, which are typically resistant to RA monotherapy.[7]
Combination with Chemotherapy
In some cancers, such as ovarian cancer, treatment with platinum-based chemotherapy can lead to an increase in LSD1 expression, contributing to chemoresistance.[2] LSD1 inhibition can sensitize cancer cells to chemotherapy by preventing this adaptive response. For instance, cisplatin treatment can increase the expression of NF-κB pathway genes, which is reversed by KDM1A/LSD1 inhibition.[2]
Combination with Immune Checkpoint Blockade
LSD1 inhibition can enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1) by modulating the tumor microenvironment. Inhibition of LSD1 has been shown to increase the expression of T-cell attracting chemokines (CCL5, CXCL9, CXCL10) and, in some tumors, PD-L1.[11] This leads to increased infiltration of cytotoxic CD8+ T cells into the tumor, making "cold" tumors "hot" and more susceptible to immunotherapy.[11][12]
References
- 1. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM1A/LSD1 inhibition enhances chemotherapy response in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting LSD1 overcomes resistance to PD-L1 checkpoint blockade in SCLC | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Histone Lysine-specific Demethylase 1 Elicits Breast Tumor Immunity and Enhances Antitumor Efficacy of Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 inhibition sustains T cell invigoration with a durable response to PD-1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Activity of DDP-38003 Trihydrochloride and Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDP-38003 trihydrochloride is a potent and orally bioavailable inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), a key enzyme implicated in the regulation of gene expression through the demethylation of histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Retinoic acid (RA), a metabolite of vitamin A, is a well-known differentiation agent that plays a crucial role in cell development and has been utilized in the treatment of certain cancers, most notably acute promyelocytic leukemia (APL).[4][5] This document outlines the synergistic antitumor effects observed with the combination of this compound and retinoic acid, providing quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Recent preclinical studies have demonstrated that the combination of DDP-38003 and RA results in a significant enhancement of therapeutic efficacy in acute myeloid leukemia (AML) models, prolonging survival beyond what is achieved with either agent alone.[6][7] The proposed mechanism for this synergy involves the inhibition of LSD1's non-enzymatic scaffolding function by DDP-38003, which in turn sensitizes leukemia cells to RA-induced differentiation.[7]
Data Presentation
The synergistic effect of DDP-38003 and retinoic acid on survival in a preclinical in vivo model of leukemia is summarized below.
Table 1: In Vivo Efficacy of DDP-38003 and Retinoic Acid Combination Therapy
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control (%) |
| Control (Vehicle) | 21 | - |
| Retinoic Acid (RA) alone | 49 | 133% |
| DDP-38003 (LSD1i) alone | 37 | 76% |
| DDP-38003 + RA | 70 | 233% |
Data is based on a study by Ravasio et al., as cited in multiple sources.[6][7]
Signaling Pathways and Experimental Workflow
To visualize the biological rationale and experimental design, the following diagrams are provided.
Caption: Retinoic Acid Signaling Pathway.
Caption: Proposed Synergistic Mechanism of DDP-38003 and RA.
Caption: In Vivo Synergy Experimental Workflow.
Experimental Protocols
The following protocols are representative methodologies for investigating the synergy between this compound and retinoic acid in a preclinical AML model. These are based on established techniques and data from related studies.
1. In Vitro Cell Viability and Differentiation Assays
-
Cell Lines: Human AML cell lines (e.g., NB4, HL-60, THP-1).
-
Reagents:
-
This compound (dissolved in sterile water or DMSO).
-
All-trans retinoic acid (ATRA) (dissolved in DMSO, protected from light).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Flow cytometry antibodies for differentiation markers (e.g., anti-CD11b, anti-CD14).
-
-
Protocol:
-
Seed AML cells in 96-well plates at an appropriate density.
-
Treat cells with a matrix of DDP-38003 and RA concentrations. Include single-agent and vehicle controls.
-
Incubate for 72-96 hours.
-
For Viability: Add cell viability reagent and measure luminescence according to the manufacturer's protocol.
-
For Differentiation: Harvest cells, stain with fluorescently labeled antibodies against myeloid differentiation markers, and analyze by flow cytometry.
-
Calculate synergy scores using a suitable model (e.g., Bliss independence or Chou-Talalay method).
-
2. In Vivo Synergy Study in an AML Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Cell Line: A human AML cell line that reliably engrafts in mice (e.g., MOLM-13, MV4-11).
-
Reagents:
-
This compound.
-
Retinoic acid.
-
Vehicle for DDP-38003: 40% PEG 400 in a 5% glucose solution.
-
Vehicle for RA: Corn oil or other suitable vehicle.
-
-
Protocol:
-
Inject AML cells intravenously into the tail vein of the mice.
-
Allow leukemia to establish for a defined period (e.g., 7-10 days), which can be monitored by peripheral blood sampling or bioluminescence imaging if using luciferase-expressing cells.
-
Randomize mice into four treatment groups: Vehicle control, DDP-38003 alone, RA alone, and DDP-38003 + RA.
-
DDP-38003 Administration: Prepare a solution of DDP-38003 in the vehicle. Administer orally (e.g., by gavage) at a dose of 10-25 mg/kg, once daily or on a specified schedule (e.g., 5 days on, 2 days off).
-
Retinoic Acid Administration: Prepare a solution of RA in the vehicle. Administer orally or intraperitoneally at a suitable dose (e.g., 1-5 mg/kg), once daily.
-
Monitor mice daily for signs of toxicity and tumor progression.
-
Record survival data for each group.
-
Analyze survival data using Kaplan-Meier curves and perform statistical analysis (e.g., log-rank test) to determine significant differences between groups.
-
3. Western Blot Analysis for Mechanistic Insights
-
Objective: To assess changes in protein expression related to the mechanism of synergy.
-
Protocol:
-
Treat AML cells in vitro with DDP-38003, RA, or the combination for a specified time (e.g., 48 hours).
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against proteins of interest (e.g., LSD1, GFI1, H3K4me2, and differentiation markers).
-
Incubate with appropriate secondary antibodies and visualize protein bands using a chemiluminescence detection system.
-
Conclusion
The combination of this compound and retinoic acid represents a promising therapeutic strategy for AML. The provided data and protocols offer a framework for researchers to further investigate this synergy and explore its potential clinical translation. The ability of DDP-38003 to sensitize cancer cells to the differentiating effects of retinoic acid highlights the potential of epigenetic modulators in combination therapies.
References
- 1. Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-leukemic effects of all-trans retinoic acid in combination with Daratumumab in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid and proteotoxic stress induce AML cell death overcoming stromal cell protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of DDP-38003 Trihydrochloride Treated Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
DDP-38003 trihydrochloride is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of various cancers.[1] LSD1 promotes tumorigenesis by altering histone methylation patterns, leading to the repression of tumor suppressor genes and the activation of oncogenic pathways.[2][3][4] Inhibition of LSD1 by DDP-38003 has been shown to induce differentiation and reduce the colony-forming ability of cancer cells, highlighting its therapeutic potential.[1] Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of novel anti-cancer agents like DDP-38003, enabling the precise quantification of apoptosis, cell cycle distribution, and cell differentiation at the single-cell level. These application notes provide detailed protocols for assessing the cellular response to DDP-38003 treatment using flow cytometry.
Key Applications
-
Apoptosis Analysis: Quantify the induction of programmed cell death.
-
Cell Cycle Analysis: Determine the effects on cell cycle progression and identify cell cycle checkpoints.
-
Differentiation Analysis: Measure the expression of cell surface markers associated with cellular differentiation.
Data Presentation
Table 1: Apoptosis Analysis in THP-1 Cells Treated with this compound for 48 hours
| Treatment Group | Concentration (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| DDP-38003 | 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| DDP-38003 | 50 | 65.3 ± 4.2 | 20.5 ± 2.5 | 14.2 ± 2.1 |
| DDP-38003 | 100 | 40.1 ± 5.1 | 35.8 ± 3.8 | 24.1 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments. This is hypothetical data generated for illustrative purposes.
Table 2: Cell Cycle Analysis in THP-1 Cells Treated with this compound for 24 hours
| Treatment Group | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 0 | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 | 1.8 ± 0.4 |
| DDP-38003 | 10 | 65.2 ± 3.1 | 22.5 ± 2.0 | 12.3 ± 1.5 | 3.5 ± 0.8 |
| DDP-38003 | 50 | 75.8 ± 4.0 | 15.3 ± 1.8 | 8.9 ± 1.1 | 8.7 ± 1.3 |
| DDP-38003 | 100 | 68.3 ± 3.5 | 12.1 ± 1.5 | 9.6 ± 1.3 | 15.2 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments. This is hypothetical data generated for illustrative purposes, suggesting a G0/G1 phase arrest.
Table 3: Differentiation Marker (CD86) Expression in THP-1 Cells Treated with this compound for 72 hours
| Treatment Group | Concentration (nM) | CD86 Positive Cells (%) |
| Vehicle Control | 0 | 3.2 ± 0.9 |
| DDP-38003 | 10 | 15.7 ± 2.5 |
| DDP-38003 | 50 | 41.2 ± 3.8 |
| DDP-38003 | 100 | 65.4 ± 5.1 |
Data are presented as mean ± standard deviation from three independent experiments. Data for the 50 nM concentration is based on a published study.[5] Other data points are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following DDP-38003 treatment.
Materials:
-
This compound
-
Cancer cell line (e.g., THP-1)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Allow cells to adhere overnight (for adherent cells). Treat cells with various concentrations of DDP-38003 (e.g., 10, 50, 100 nM) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them directly. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Gate the cell populations based on their fluorescence intensity for Annexin V and PI to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after DDP-38003 treatment.
Materials:
-
This compound
-
Cancer cell line (e.g., THP-1)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.
-
Sample Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The sub-G1 peak can be quantified as an indicator of apoptosis.
Protocol 3: Differentiation Marker Analysis
Objective: To assess the induction of cell differentiation by measuring the expression of a specific cell surface marker (e.g., CD86 for myeloid differentiation in THP-1 cells).
Materials:
-
This compound
-
Cancer cell line (e.g., THP-1)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibody against the differentiation marker (e.g., PE-conjugated anti-human CD86)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1 for an appropriate duration to allow for differentiation (e.g., 72 hours).
-
Cell Harvesting and Washing: Harvest cells and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer. Add the fluorochrome-conjugated antibody (and isotype control in a separate tube) at the manufacturer's recommended concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Sample Acquisition: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of cells positive for the differentiation marker compared to the isotype control.
Mandatory Visualizations
Caption: KDM1A/LSD1 signaling pathway and the effects of DDP-38003 inhibition.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DDP-38003 trihydrochloride stability in DMSO solution
This technical support center provides guidance on the stability of DDP-38003 trihydrochloride in DMSO solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a recommended solvent for this compound.[1] It is also soluble in water.[1] For in vivo applications, specific formulations involving solvents like PEG300, Tween-80, and saline have been used.[2][3]
Q2: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is 100 mg/mL (217.47 mM).[1][2] It may be necessary to use an ultrasonic bath to achieve a clear solution.[1][2] It is also noted that hygroscopic DMSO can significantly impact the solubility of the product, so using newly opened DMSO is recommended.[1][4][5]
Q3: How should I store the solid compound and DMSO stock solutions of this compound?
Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: The solid compound should be stored at 4°C under a nitrogen atmosphere.[1][2]
-
DMSO Stock Solution: Once prepared, the DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1][6] Recommended storage conditions for the stock solution are:
It is recommended to store the solutions under nitrogen.[1][2]
Troubleshooting Guide
Issue 1: I am observing lower than expected activity of this compound in my assays.
This could be related to compound degradation. Consider the following:
-
Improper Storage: Verify that both the solid compound and the DMSO stock solutions have been stored at the recommended temperatures and conditions.[1][2][6]
-
Freeze-Thaw Cycles: Excessive freeze-thaw cycles can degrade the compound. Always aliquot stock solutions into single-use volumes.[1][6] While a general study on various compounds in DMSO showed no significant loss after 11 freeze-thaw cycles, it is a best practice to minimize them.[7]
-
Age of Stock Solution: Ensure that the stock solution has not been stored longer than the recommended duration (6 months at -80°C or 1 month at -20°C).[1][2][6]
-
Water Content in DMSO: The presence of water in DMSO can lead to the degradation of dissolved compounds.[7] Use high-purity, anhydrous DMSO, and handle it in a way that minimizes moisture absorption.
Issue 2: My this compound solution appears cloudy or has precipitates.
-
Solubility Limit: You may have exceeded the solubility limit. The maximum reported solubility in DMSO is 100 mg/mL.[1][2]
-
Incomplete Dissolution: Ensure the compound is fully dissolved. Using an ultrasonic bath can aid in dissolution.[1][2]
-
Low Temperature: The compound may be precipitating out of solution at lower temperatures. Ensure the solution is at room temperature before use.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Notes | Source |
| Molecular Weight | 459.84 g/mol | [2] | |
| Solubility in DMSO | 100 mg/mL (217.47 mM) | Requires sonication for dissolution. | [1][2] |
| Solubility in H₂O | 50 mg/mL (108.73 mM) | Requires sonication for dissolution. | [1] |
| Stock Solution Storage | -80°C for 6 months | Stored under nitrogen. | [1][2][6] |
| -20°C for 1 month | Stored under nitrogen. | [1][2][6] | |
| Solid Storage | 4°C | Stored under nitrogen. | [1][2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
Since specific stability data for this compound in DMSO is not publicly available, researchers can perform their own stability studies. The following is a general protocol.
Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
LC-MS/MS system
-
Calibrated analytical balance
-
A-grade volumetric flasks and pipettes
-
Autosampler vials
-
Incubators/freezers set to the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.
-
-
Sample Preparation:
-
Aliquot the stock solution into multiple autosampler vials for each storage condition and time point to avoid freeze-thaw cycles of the bulk solution.
-
-
Storage:
-
Store the aliquots at the selected temperatures: -80°C, -20°C, 4°C, and room temperature (as an accelerated stability condition).
-
-
Time Points:
-
Analyze the samples at various time points. Suggested time points: 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months, and 6 months.
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw and reach room temperature.
-
Dilute the sample to a suitable concentration for LC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage remaining versus time for each storage condition.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Histone Demethylase抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing DDP-38003 trihydrochloride concentration for cell culture
Welcome to the technical support center for DDP-38003 trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this potent KDM1A/LSD1 inhibitor in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel and orally available small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1) with an IC50 of 84 nM.[1][2][3] KDM1A is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting KDM1A, DDP-38003 leads to an increase in histone methylation, which in turn alters gene transcription. KDM1A can also demethylate non-histone proteins, and its inhibition can affect various signaling pathways involved in cancer, such as Wnt/β-catenin and Notch signaling.
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point for a dose-response experiment is to test a wide range of concentrations centered around the IC50 value of 84 nM. We recommend a starting range from 10 nM to 10 µM. For assessing effects on cell viability, a common approach is to use concentrations in the low micromolar range. For observing changes in histone methylation, lower concentrations closer to the IC50 may be sufficient.
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound are crucial for maintaining its activity. Please refer to the table below for solubility and storage guidelines.
| Parameter | Recommendation | Source |
| Solubility | DMSO: up to 100 mg/mL (217.47 mM) Water: up to 50 mg/mL (108.73 mM) | [1] |
| Stock Solution | Prepare a high-concentration stock (e.g., 10 mM) in anhydrous DMSO. | General best practice |
| Storage | Store the DMSO stock solution in small aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
| Working Solution | Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment. | General best practice |
Note: When preparing aqueous solutions, it may be necessary to use sonication to fully dissolve the compound.[1]
Q4: What are the known downstream effects of KDM1A/LSD1 inhibition by DDP-38003?
A4: Inhibition of KDM1A by DDP-38003 is expected to increase the levels of its substrates, primarily H3K4me2 and H3K9me2. This can lead to the reactivation of silenced tumor suppressor genes. Studies have shown that KDM1A inhibition can induce differentiation in cancer cells, such as in acute myeloid leukemia (AML).[4] Additionally, KDM1A is known to interact with and regulate the activity of non-histone proteins like p53 and STAT3, suggesting that its inhibition can have broader effects on cellular signaling.
KDM1A/LSD1 Signaling Pathway
The following diagram illustrates the central role of KDM1A/LSD1 in gene regulation and how DDP-38003 intervenes in this pathway.
References
DDP-38003 Trihydrochloride Off-Target Effects Investigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of DDP-38003 trihydrochloride. All experimental protocols and data are provided for illustrative purposes and should be adapted to specific laboratory conditions and research goals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a novel, orally available small molecule inhibitor of the histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2] Its primary mechanism of action is the inhibition of LSD1, which plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3][4] DDP-38003 has an IC50 of 84 nM for KDM1A/LSD1 and has demonstrated anti-tumor efficacy in preclinical models of leukemia.[1][2]
Q2: Why is it important to investigate the off-target effects of DDP-38003?
A2: Investigating off-target effects is a critical step in drug development to understand a compound's full pharmacological profile. Unintended interactions with other proteins can lead to unexpected biological effects, toxicity, or even therapeutic benefits. For a potent inhibitor like DDP-38003, a thorough off-target assessment is essential to ensure its safety and efficacy. As some inhibitors of LSD1 have been shown to interact with other enzymes like monoamine oxidases (MAOs), it is particularly important to assess the selectivity of DDP-38003.[5]
Q3: What are the common experimental approaches to identify off-target effects?
A3: Several established methods are used to screen for off-target interactions, including:
-
Kinase Profiling: A broad panel of kinases is screened to identify any unintended inhibition.
-
Receptor Binding Assays: A panel of receptors is tested to determine if the compound binds to them.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.
-
Histone Demethylase Selectivity Profiling: The activity of DDP-38003 is tested against other histone demethylases to ensure its specificity for KDM1A/LSD1.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during off-target screening experiments.
Histone Demethylase Selectivity Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background signal | 1. Antibody cross-reactivity.2. Non-specific binding of reagents.3. Insufficient washing. | 1. Validate antibody specificity using knockout/knockdown cells or peptide competition assays.2. Increase blocking time or use a different blocking agent.3. Optimize wash buffer composition and increase the number of wash steps. |
| Low signal-to-noise ratio | 1. Low enzyme activity.2. Suboptimal substrate concentration.3. Incorrect assay buffer conditions. | 1. Use a fresh batch of enzyme and verify its activity.2. Titrate the substrate concentration to determine the optimal Km.3. Optimize pH, salt concentration, and co-factor concentrations in the assay buffer. |
| Inconsistent results between replicates | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Temperature fluctuations. | 1. Use calibrated pipettes and proper pipetting techniques.2. Ensure thorough mixing of all assay components.3. Maintain a stable temperature throughout the assay. |
Kinase Profiling Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| False positives | 1. Compound autofluorescence or interference with the detection method.2. Compound promiscuity at high concentrations. | 1. Run a control experiment without the kinase to assess compound interference.2. Perform dose-response curves to confirm true inhibition. |
| False negatives | 1. Compound instability in the assay buffer.2. Incorrect ATP concentration. | 1. Assess compound stability under assay conditions using analytical methods like HPLC.2. Use an ATP concentration close to the Km for each kinase to ensure competitive inhibition can be detected. |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No thermal shift observed for the on-target protein | 1. Compound does not sufficiently stabilize the target protein.2. Suboptimal heating conditions.3. Poor antibody quality for Western blotting. | 1. Confirm target engagement with an orthogonal method.2. Optimize the temperature range and duration of the heat shock.3. Validate the primary antibody for specificity and sensitivity. |
| High variability in protein levels | 1. Uneven heating of samples.2. Inconsistent cell lysis.3. Loading inaccuracies in Western blotting. | 1. Use a thermal cycler with good temperature uniformity.2. Ensure complete and consistent cell lysis.3. Normalize protein loading using a loading control. |
Experimental Protocols & Data
Histone Demethylase Selectivity Profile of DDP-38003
Objective: To determine the selectivity of DDP-38003 against a panel of histone demethylases.
Methodology: The inhibitory activity of DDP-38003 was assessed using a panel of recombinant human histone demethylase enzymes. The assays were performed using a fluorescence-based method that detects the production of hydrogen peroxide, a byproduct of the demethylation reaction.
Illustrative Data:
| Enzyme | Family | IC50 (nM) |
| KDM1A/LSD1 | Flavin-dependent | 84 |
| KDM1B/LSD2 | Flavin-dependent | >10,000 |
| KDM4A | JmjC | >10,000 |
| KDM4C | JmjC | >10,000 |
| KDM5B | JmjC | >10,000 |
| KDM6B | JmjC | >10,000 |
Interpretation: The illustrative data shows that DDP-38003 is highly selective for its primary target, KDM1A/LSD1, with no significant inhibition of other histone demethylases tested.
Workflow for Histone Demethylase Selectivity Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
overcoming DDP-38003 trihydrochloride resistance mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to DDP-38003 trihydrochloride, a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of KDM1A/LSD1, a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting KDM1A, DDP-38003 prevents the removal of these methyl marks, leading to changes in gene expression that can induce differentiation and reduce the colony-forming ability of cancer cells.[1][2] The IC50 for DDP-38003 against KDM1A is 84 nM.[1][2]
Q2: My cells are showing reduced sensitivity to DDP-38003. What are the potential resistance mechanisms?
A2: Resistance to KDM1A/LSD1 inhibitors like DDP-38003 can be both intrinsic and acquired. A key mechanism that has been identified is the transition of cancer cells to a mesenchymal-like state. This transition is often driven by the transcription factor TEAD4.[3][4][5] This "epigenetic reprogramming" can render cells less dependent on the pathways that DDP-38003 targets.
Q3: How can I overcome resistance to DDP-38003 in my experiments?
A3: Combination therapy is a promising strategy. Pre-clinical studies have shown that combining DDP-38003 with retinoic acid (RA) can significantly enhance its therapeutic effect.[6] RA can promote cell differentiation through its own signaling pathway, which may synergize with the effects of KDM1A inhibition.[7][8][9][10] Another approach could be to co-target the TEAD4 pathway that is implicated in resistance.[11][12]
Q4: Are there any known in vivo data for DDP-38003?
A4: Yes, DDP-38003 has demonstrated in vivo efficacy in mouse leukemia models. Oral administration of DDP-38003 led to a significant increase in survival.[1][13]
Troubleshooting Guide
Issue 1: Decreased Cell Viability Inhibition Over Time
Possible Cause: Acquired resistance through epigenetic reprogramming.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response cell viability assay (e.g., MTT or MTS) to compare the IC50 of DDP-38003 in your resistant cell line versus the parental, sensitive cell line. A significant shift in the IC50 indicates resistance.
-
-
Investigate Mesenchymal Transition:
-
Western Blot: Analyze the expression of mesenchymal markers (e.g., Vimentin, ZEB1) and epithelial markers (e.g., E-cadherin). An increase in mesenchymal markers and a decrease in epithelial markers would support a mesenchymal transition.
-
qRT-PCR: Quantify the mRNA levels of genes associated with the mesenchymal phenotype.
-
-
Assess KDM1A Target Engagement:
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR to assess the methylation status of H3K4 and H3K9 at the promoter regions of known KDM1A target genes in the presence and absence of DDP-38003. Lack of change in methylation status in the resistant cells upon treatment would suggest a mechanism downstream or independent of KDM1A's enzymatic activity.
-
Issue 2: Heterogeneous Response to DDP-38003 within a Cell Population
Possible Cause: Intrinsic resistance due to a pre-existing subpopulation of mesenchymal-like cells.
Troubleshooting Steps:
-
Characterize Cell Population:
-
Flow Cytometry: Use antibodies against neuroendocrine and mesenchymal markers to identify and quantify subpopulations within your cell line.
-
Single-Cell RNA Sequencing (scRNA-seq): This can provide a detailed transcriptional profile of individual cells, revealing heterogeneity and identifying resistant subpopulations.
-
-
Isolate and Characterize Subpopulations:
-
Use fluorescence-activated cell sorting (FACS) to isolate the mesenchymal-like and neuroendocrine-like subpopulations.
-
Perform separate dose-response assays on each subpopulation to confirm differential sensitivity to DDP-38003.
-
-
Test Combination Therapies on Heterogeneous Cultures:
-
Based on the findings, test combination therapies (e.g., DDP-38003 + retinoic acid) on the mixed population to see if the resistant subclone can be targeted.
-
Data Presentation
Table 1: In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model
| Treatment Group | Dose (mg/kg) | Administration Route | Increase in Survival Rate |
| DDP-38003 | 11.25 | Oral | 35%[1][13] |
| DDP-38003 | 22.50 | Oral | 62%[1][13] |
Table 2: In Vivo Efficacy of DDP-38003 in Combination with Retinoic Acid (RA)
| Treatment Group | Median Survival (days) |
| Control | 21[6] |
| DDP-38003 alone | 37[6] |
| Retinoic Acid (RA) alone | 49[6] |
| DDP-38003 + RA | 70[6] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of DDP-38003 and/or other compounds for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14][15][16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 solution of DMSO and ethanol) to each well.[14]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.[15]
Western Blot for Mesenchymal Markers
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-20% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KDM1A, Vimentin, ZEB1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Protocol
-
Cross-linking: Cross-link cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies against H3K4me2, H3K9me2, or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of KDM1A target genes.
Visualizations
Caption: Signaling pathway of DDP-38003 and potential resistance mechanisms.
Caption: Experimental workflow for investigating DDP-38003 resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. The promise of retinoic acid signaling | Drug Discovery News [drugdiscoverynews.com]
- 11. TEAD4: A key regulator of tumor metastasis and chemoresistance - Mechanisms and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are TEAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: DDP-38003 Trihydrochloride In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDP-38003 trihydrochloride. The focus is on improving its in vivo bioavailability for pre-clinical experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments that may be related to the oral bioavailability of this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| High variability in efficacy or plasma concentrations between animals. | Inconsistent Dosing Volume/Technique: Inaccurate oral gavage can lead to variable dosing. Formulation Instability: The compound may precipitate out of the vehicle before or after administration. Physiological Differences: Variations in gastric pH, gastrointestinal motility, or food intake can affect absorption.[1] | Refine Dosing Technique: Ensure consistent and accurate oral gavage technique. For mice, typical volumes are 5-10 µL/g body weight. Optimize Formulation: Prepare the formulation fresh before each use. Ensure complete dissolution; sonication may aid this process.[2] Consider alternative formulations if precipitation is observed (see FAQ 2). Standardize Experimental Conditions: Fast animals overnight (with free access to water) to reduce variability from food effects. Standardize the time of day for dosing. |
| Lower than expected efficacy or plasma concentrations. | Poor Aqueous Solubility at Intestinal pH: As a trihydrochloride salt, DDP-38003 is likely acidic and its solubility may decrease in the more neutral pH of the intestines, leading to precipitation and poor absorption. First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug reaching systemic circulation. Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen. | Formulation Enhancement: Consider using solubility enhancers such as cyclodextrins or formulating as a lipid-based system (e.g., self-emulsifying drug delivery system - SEDDS).[3] Co-administration with Inhibitors: If first-pass metabolism is suspected (e.g., by cytochrome P450 enzymes), consider co-administration with a known inhibitor in exploratory studies. Note: This can complicate data interpretation.Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2) to investigate if the compound is a substrate for efflux transporters. |
| No detectable plasma concentrations. | Inadequate Formulation: The drug may not be sufficiently dissolved in the dosing vehicle. Rapid Metabolism/Clearance: The drug may be cleared from the system faster than the first sampling time point. The reported half-life is 8 hours, but initial clearance could be very rapid.[2][4] Analytical Method Sensitivity: The limit of detection of the analytical method (e.g., LC-MS/MS) may be too high. | Verify Formulation: Visually inspect the dosing solution for any precipitate. Confirm the concentration of the dosing solution analytically. Adjust PK Sampling Schedule: Include earlier time points in your pharmacokinetic study (e.g., 5, 15, 30 minutes post-dose). Optimize Bioanalytical Method: Ensure the bioanalytical method is validated and has sufficient sensitivity to detect the expected concentrations. |
| Precipitation of the compound in the formulation vehicle. | Supersaturation and Poor Stability: The hydrochloride salt may initially dissolve but then precipitate over time, especially if the vehicle's pH is not sufficiently low. | pH Adjustment of Vehicle: For aqueous vehicles, adjusting the pH to a more acidic range can improve the stability of the hydrochloride salt in solution. Use of Co-solvents: A reported formulation for DDP-38003 is 40% PEG 400 in a 5% glucose solution, indicating the need for co-solvents to maintain solubility.[2] Alternative Salt Forms: If persistent solubility issues occur, exploring other salt forms of the compound could be a long-term strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound?
A1: A previously reported formulation for in vivo studies in mice is a solution of 40% PEG 400 in a 5% glucose solution .[2] It is recommended to prepare this formulation fresh for each experiment and use sonication if necessary to ensure complete dissolution.[2] Always visually inspect the solution for any precipitation before administration.
Q2: My results are inconsistent. What formulation strategies can I explore to improve the oral absorption of DDP-38003?
A2: To improve consistency and potentially enhance bioavailability, consider the following formulation strategies:
-
pH Modification: As DDP-38003 is a basic compound formulated as a hydrochloride salt, maintaining an acidic environment can help with solubility. Using a vehicle with a low pH may be beneficial.
-
Amorphous Solid Dispersions: Creating a solid dispersion with a polymer carrier (e.g., PVP, HPMC) can improve the dissolution rate and prevent precipitation in the gastrointestinal tract.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their aqueous solubility.
Q3: What are the known pharmacokinetic parameters for DDP-38003?
-
Oral Activity: DDP-38003 has demonstrated in vivo efficacy after oral administration in mouse leukemia models, with significant survival benefits at doses of 11.25 mg/kg and 22.50 mg/kg.[2][4]
Q4: How does the trihydrochloride salt form of DDP-38003 affect its bioavailability?
A4: The trihydrochloride salt form is intended to increase the aqueous solubility of the basic parent compound, which is a common strategy to improve dissolution. However, this does not guarantee high bioavailability. The highly soluble salt can precipitate into the less soluble free base form when it encounters the higher pH of the small intestine. This can lead to variable and incomplete absorption.
Q5: What is a suitable experimental design for a preliminary pharmacokinetic study of DDP-38003 in mice?
A5: A well-designed pharmacokinetic study is crucial. Here is a general outline:
-
Animals: Use a sufficient number of animals per time point (e.g., n=3-4) to account for biological variability.
-
Dosing: Administer a single oral dose of DDP-38003 in a suitable vehicle.
-
Blood Sampling: Collect blood samples at multiple time points to capture the absorption, distribution, and elimination phases. A suggested schedule would be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr post-dose.
-
Analysis: Analyze plasma concentrations of DDP-38003 using a validated bioanalytical method, such as LC-MS/MS.
-
Parameters to Calculate: Determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t½ (half-life).
Quantitative Data Summary
The following table summarizes the available in vivo efficacy data for orally administered DDP-38003.
| Parameter | Value | Species | Dose | Reference |
| Half-life (t½) | 8 hours | Mouse | Not Specified | [2][4] |
| Increase in Survival Rate | 35% | Mouse (Leukemia Model) | 11.25 mg/kg | [2][4] |
| Increase in Survival Rate | 62% | Mouse (Leukemia Model) | 22.50 mg/kg | [2][4] |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of Orally Administered DDP-38003 in Mice
1. Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of DDP-38003 following oral administration in mice.
2. Materials:
-
This compound
-
Vehicle (e.g., 40% PEG 400 in 5% glucose solution)
-
8-10 week old mice (e.g., CD-1 or C57BL/6), n=3-4 per time point
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Calibrated pipettes
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
3. Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week before the experiment.
-
Fasting: Fast mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the dosing solution of DDP-38003 in the chosen vehicle on the day of the experiment. Ensure the compound is fully dissolved.
-
Dosing:
-
Weigh each mouse to determine the exact dosing volume.
-
Administer a single dose of the DDP-38003 formulation via oral gavage. Record the exact time of dosing for each animal.
-
-
Blood Collection:
-
At each designated time point (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr), collect blood (e.g., 50-100 µL) via an appropriate method (e.g., submandibular or saphenous vein).
-
Collect blood into pre-chilled anticoagulant-coated tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to new, clearly labeled tubes.
-
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis:
-
Analyze the plasma samples for DDP-38003 concentration using a validated LC-MS/MS method.
-
Construct a standard curve using known concentrations of DDP-38003 in blank plasma.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.
-
Visualizations
Caption: Factors influencing the oral bioavailability of DDP-38003.
Caption: A troubleshooting workflow for addressing poor in vivo results.
References
Technical Support Center: DDP-38003 Trihydrochloride Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DDP-38003 trihydrochloride in animal models. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges during their experiments.
Disclaimer: Publicly available information on the specific toxicology of this compound is limited. The guidance provided is based on its known mechanism of action as a KDM1A/LSD1 inhibitor and the reported effects of other molecules in this class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) with an IC50 of 84 nM.[1] KDM1A is an enzyme that removes methyl groups from histones, primarily H3K4me1/2 and H3K9me1/2, leading to transcriptional repression of target genes. By inhibiting KDM1A, DDP-38003 can alter gene expression, induce differentiation, and suppress the growth of certain cancer cells.
Q2: What is the reported in vivo efficacy of this compound?
A2: In mouse models of leukemia, oral administration of DDP-38003 has been shown to increase survival in a dose-dependent manner.[1][2] A 35% increase in survival was observed at a dose of 11.25 mg/kg, and a 62% increase was seen at 22.50 mg/kg.[1][2] The compound has a reported half-life of 8 hours in mice.[1][2]
Q3: Are there any known toxicities associated with this compound?
A3: Specific toxicology studies for this compound are not extensively reported in the public domain. However, based on the known toxicities of other KDM1A/LSD1 inhibitors, researchers should be vigilant for potential on-target hematopoietic adverse effects. For instance, another KDM1A inhibitor, GSK2879552, has been reported to cause reversible thrombocytopenia, neutropenia, and myelofibrosis in rats and dogs.[3]
Q4: What are some potential non-hematological side effects to monitor?
A4: Clinical trials of other KDM1A/LSD1 inhibitors have reported non-hematological toxicities such as dysgeusia (altered sense of taste).[4] Researchers should monitor animal models for signs of altered feeding behavior or weight loss, which could indicate such side effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality in the treatment group. | Acute Toxicity: The administered dose may be too high for the specific animal strain or model. | - Review the dosing regimen. Consider a dose-escalation study to determine the maximum tolerated dose (MTD). - Ensure proper formulation and administration of the compound. |
| Significant weight loss or reduced food intake. | Gastrointestinal Toxicity or Dysgeusia: As seen with other KDM1A inhibitors, alteration in taste or general malaise can lead to reduced food consumption. | - Monitor food and water intake daily. - Provide palatable, soft food to encourage eating. - Consider dose reduction or a less frequent dosing schedule. |
| Pale mucous membranes, lethargy, or signs of bleeding. | Hematopoietic Toxicity: Inhibition of KDM1A can impact hematopoiesis, potentially leading to anemia, neutropenia, or thrombocytopenia. | - Perform complete blood counts (CBCs) at baseline and regular intervals during the study. - Monitor for clinical signs of anemia, infection, or bleeding. - Consider co-administration of supportive care agents if hematological parameters are severely affected. |
| No observable therapeutic effect at reported efficacious doses. | Compound Instability or Poor Bioavailability: Issues with the formulation or administration route can affect drug exposure. | - Verify the solubility and stability of DDP-38003 in the chosen vehicle. Prepare fresh formulations as recommended. - Ensure accurate oral gavage technique to deliver the full dose. - Consider pharmacokinetic studies to measure plasma concentrations of the drug. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Mouse Leukemia Model
| Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| 11.25 | Oral | 3 days/week for 3 weeks | 35% increased survival | [1] |
| 22.50 | Oral | 3 days/week for 3 weeks | 62% increased survival | [1] |
Table 2: Pharmacokinetic and In Vitro Data for DDP-38003
| Parameter | Value | Reference |
| IC50 (KDM1A/LSD1) | 84 nM | [1] |
| Half-life (in mice) | 8 hours | [1] |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Leukemia Model
This protocol is based on the methodology described in the available literature.[1]
-
Animal Model: CD-1 mice are used.
-
Leukemia Induction: Recipient mice are injected with leukemia cells. The treatment is initiated once blast cells are detected in the peripheral blood (approximately 10 days post-injection).
-
Compound Preparation: this compound is dissolved in a vehicle of 40% PEG 400 in a 5% glucose solution.
-
Administration: The compound is administered orally at doses of 11.25 mg/kg and 22.5 mg/kg.
-
Dosing Schedule: Dosing is performed three days a week (e.g., Monday, Tuesday, and Wednesday) for a duration of three weeks.
-
Endpoint: The primary endpoint is the survival of the mice, which is analyzed and represented using a Kaplan-Meier survival plot.
Visualizations
Signaling Pathway
Caption: DDP-38003 inhibits the KDM1A/LSD1 enzyme, preventing the demethylation of histone H3 and leading to the activation of previously repressed genes.
Experimental Workflow
Caption: Workflow for assessing the in vivo efficacy of DDP-38003 in a mouse leukemia model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting DDP-38003 trihydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of DDP-38003 trihydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) with an IC50 of 84 nM.[1][2][3] KDM1A is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones. By inhibiting KDM1A, DDP-38003 can alter gene expression patterns and has shown potential as an oral anticancer agent.[1][2] It has demonstrated in vivo efficacy in mouse leukemia models, leading to increased survival.[1][2][3]
Q2: What are the known solubility properties of this compound?
This compound has good solubility in DMSO and water.[1][3] However, its solubility in aqueous solutions like cell culture media can be limited and is influenced by factors such as pH, temperature, and the presence of other solutes. It is important to note that using newly opened, high-purity DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3][4]
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
While this compound is readily soluble in DMSO, the final concentration of DMSO in your cell culture medium should be kept to a minimum to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally recommended for most cell lines, though some may tolerate up to 1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: Can I store this compound solutions?
Stock solutions of this compound in DMSO can be stored at -20°C for one month or -80°C for six months.[1][3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[3][5]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue when adding a concentrated DMSO stock of a compound to an aqueous solution like cell culture media.[6] This occurs because the compound's solubility dramatically decreases as the DMSO is diluted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of DDP-38003 in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[6] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[6] Add the compound dropwise while gently vortexing the media.[6] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[5][6] |
| Media Composition | Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.[5][7] | Test the solubility of DDP-38003 in different types of media (e.g., with and without serum) to identify a more suitable formulation. |
Issue 2: Precipitation Over Time in the Incubator
Question: My this compound solution was clear when I prepared it, but after a few hours in the incubator, I see a precipitate. What could be the reason?
Answer: Delayed precipitation can be caused by several factors related to the incubator environment and the stability of the compound in the media over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[6] | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[6] |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[5] | Ensure the media is properly buffered for the incubator's CO2 concentration.[5] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including DDP-38003, potentially exceeding its solubility limit.[6] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[6][8] |
| Interaction with Media Components | The compound may slowly interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[5] | Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (217.47 mM) | Requires sonication for complete dissolution.[1][3] |
| Water | 50 mg/mL (108.73 mM) | Requires sonication for complete dissolution.[1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (5.44 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.44 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for short intervals until it becomes clear.[1][3]
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3]
-
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
-
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
-
Materials:
-
This compound DMSO stock solution
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Prepare a serial dilution of the DDP-38003 DMSO stock in DMSO.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing pre-warmed complete cell culture medium.[6] For example, add 1 µL of each DMSO dilution to 199 µL of media. Include a DMSO-only control.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[6]
-
For a quantitative assessment, the absorbance of the plate can be read at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is the maximum working soluble concentration under those conditions.[6]
-
Visualizations
Caption: Mechanism of action of DDP-38003.
Caption: Troubleshooting workflow for precipitation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
DDP-38003 trihydrochloride dose-response curve issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDP-38003 trihydrochloride. The information is designed to assist with experimental design, execution, and data interpretation for dose-response assays involving this novel KDM1A/LSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) with an IC50 of 84 nM.[1][2][3][4] KDM1A is an epigenetic enzyme that plays a crucial role in regulating gene expression by demethylating specific lysine residues on histone H3. By inhibiting KDM1A, DDP-38003 can alter gene expression patterns, leading to anti-tumor effects.
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For in vitro experiments, this compound is soluble in DMSO (100 mg/mL) and water (50 mg/mL), though sonication may be required.[1] It is crucial to use newly opened, hygroscopic DMSO for best solubility.[3][5][6] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1][3]
Q3: What is the expected IC50 value for this compound?
A3: The reported IC50 value for this compound against KDM1A/LSD1 is 84 nM.[1][2][3][4] Significant deviations from this value in your experiments may indicate issues with the experimental setup.
Troubleshooting Guide for Dose-Response Curve Issues
This guide addresses common problems encountered when generating a dose-response curve for this compound.
Problem 1: High variability between replicate wells.
Question: I am observing significant differences in the signal between replicate wells at the same DDP-38003 concentration. What should I check?
Answer: High variability between replicates is often due to technical errors.[7] Consider the following:
-
Inconsistent Cell Plating: For cell-based assays, ensure a homogenous cell suspension and consistent cell numbers are plated in each well. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with a buffer.[7]
-
Pipetting Errors: Inaccurate pipetting of the compound dilutions or other reagents can introduce significant errors. Use calibrated pipettes and practice consistent pipetting techniques.
-
Incomplete Compound Solubilization: Ensure this compound is fully dissolved in the solvent before preparing serial dilutions. As sonication may be needed, visually inspect the stock solution for any precipitates.[1]
Problem 2: The dose-response curve is flat or shows no inhibition.
Question: My dose-response curve for DDP-38003 is flat, even at high concentrations. What could be the issue?
Answer: A lack of response can stem from several factors:
-
Compound Instability: Ensure that the compound has been stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles.[1][3]
-
Incorrect Assay Conditions:
-
Sub-optimal Enzyme/Substrate Concentrations: The concentrations of KDM1A and its substrate can significantly impact the apparent IC50 value. Ensure these are consistent with established protocols.
-
Inappropriate Buffer or pH: Verify that the assay buffer and pH are optimal for KDM1A activity.
-
-
Cell Line Resistance: In cell-based assays, the chosen cell line may not be sensitive to KDM1A inhibition.
Problem 3: The IC50 value is significantly different from the reported 84 nM.
Question: My experimentally determined IC50 for DDP-38003 is drastically different from what is expected. What experimental parameters should I verify?
Answer: A significant shift in the IC50 value is a common issue and can be traced back to several key experimental parameters.[7]
-
Compound Concentration Accuracy: Verify the initial concentration of your DDP-38003 stock solution. Errors in weighing the compound or in the initial dissolution volume will propagate through all subsequent dilutions.
-
Pre-incubation Time: For enzyme inhibition assays, the pre-incubation time of the enzyme with the inhibitor before adding the substrate can be critical. Ensure this time is consistent across experiments.
-
Cell Health and Density: In cell-based assays, the health and density of the cells can influence their response to a compound.[8] Ensure cells are in the logarithmic growth phase and that the seeding density is optimized for your assay duration.[8]
Problem 4: The dose-response curve has a very shallow or steep slope.
Question: The slope of my Hill plot is not ideal. What could be the cause?
Answer: The slope of the dose-response curve (Hill coefficient) provides insights into the binding characteristics of the inhibitor.
-
Shallow Slope: A shallow slope can indicate issues like compound instability, solubility problems at higher concentrations, or complex biological responses.[7]
-
Steep Slope: A steep slope might suggest positive cooperativity or could be indicative of an artifact at a specific concentration range. It is important to ensure your dose range is appropriate to capture the full curve.[7]
Data Presentation
Table 1: In Vitro Properties of this compound
| Parameter | Value | Reference |
| Target | KDM1A/LSD1 | [1][2][3][4] |
| IC50 | 84 nM | [1][2][3][4] |
| Solubility | ||
| In DMSO | 100 mg/mL (217.47 mM) | [1] |
| In Water | 50 mg/mL (108.73 mM) | [1] |
Table 2: Stock Solution Preparation for this compound (in DMSO)
| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 2.1747 mL | 10.8733 mL | 21.7467 mL |
| 5 mM | 0.4349 mL | 2.1747 mL | 4.3493 mL |
| 10 mM | 0.2175 mL | 1.0873 mL | 2.1747 mL |
Data adapted from MedChemExpress product information.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (In Vitro)
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
If necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Visually inspect the solution to confirm there are no particulates.
-
Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][3]
Protocol 2: General In Vitro KDM1A/LSD1 Inhibition Assay Workflow
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a microplate, add the recombinant KDM1A/LSD1 enzyme to each well.
-
Add the serially diluted DDP-38003 or vehicle control to the wells and pre-incubate for a defined period (e.g., 30 minutes) at the desired temperature.
-
Initiate the demethylase reaction by adding the histone H3 peptide substrate.
-
Incubate for the desired reaction time.
-
Stop the reaction and measure the signal (e.g., fluorescence, luminescence) according to the assay kit manufacturer's instructions.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: DDP-38003 Trihydrochloride Experiments
Welcome to the technical support center for DDP-38003 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their experiments involving this novel KDM1A/LSD1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may lead to inconsistent results during experiments with this compound.
1. Solubility and Compound Precipitation
-
Question: I am observing precipitation of this compound in my solvent. How can I ensure complete dissolution?
-
Answer: Incomplete dissolution is a common source of variability. This compound has specific solubility characteristics that must be carefully managed. Refer to the solubility data below and ensure you are using the correct solvent and preparation method. For aqueous solutions, the use of sonication is often necessary to achieve complete dissolution. When using DMSO, it is crucial to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed water can significantly impact solubility. For in vivo preparations, a specific order of solvent addition is recommended to maintain solubility.
-
-
Troubleshooting Steps:
-
Verify Solvent Quality: Use high-purity, anhydrous solvents. For DMSO, use a newly opened bottle.
-
Apply Sonication: For aqueous and DMSO solutions, sonicate the mixture as recommended to aid dissolution.[1][2]
-
Follow Recommended Preparation Protocols: For stock solutions and in vivo formulations, adhere strictly to the preparation guidelines.
-
Prepare Fresh Solutions: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[1] Stock solutions should be aliquoted and stored properly to avoid repeated freeze-thaw cycles.[1][3]
-
2. Inconsistent Efficacy in Cell-Based Assays
-
Question: I am seeing variable results in my cell-based assays (e.g., colony formation, differentiation) with DDP-38003. What could be the cause?
-
Answer: Inconsistent results in cell-based assays can stem from several factors, including issues with compound stability, cell line variability, and experimental timing. DDP-38003 is an inhibitor of KDM1A/LSD1, and its effects are often linked to changes in gene expression, which can take time to manifest.
-
-
Troubleshooting Steps:
-
Confirm Compound Activity: Before starting a large-scale experiment, perform a dose-response curve to confirm the IC50 value in your specific cell line. The reported IC50 for KDM1A is 84 nM.[1][2][3][4][5][6][7]
-
Optimize Treatment Duration: The effects of epigenetic modifiers like DDP-38003 may not be immediate. Experiment with different treatment durations to find the optimal window for observing your desired phenotype.
-
Ensure Proper Storage: Store the compound as recommended (4°C for solid, -20°C or -80°C for solutions) to prevent degradation.[1][3]
-
Cell Line Authentication: Ensure your cell line has not been passaged too many times and is free from contamination.
-
3. Variability in In Vivo Studies
-
Question: My in vivo results with DDP-38003 in mouse models are not consistent. What factors should I consider?
-
Answer: In vivo experiments are complex, and variability can be introduced at multiple stages. Key areas to focus on are the formulation and administration of the compound, as well as the timing of the treatment in relation to the disease model.
-
-
Troubleshooting Steps:
-
Proper Formulation: Use the recommended vehicle for oral administration (e.g., 40% PEG 400 in a 5% glucose solution or a mixture of DMSO, PEG300, Tween-80, and saline).[1][2] Ensure the compound is fully dissolved before administration.
-
Consistent Dosing Schedule: Adhere to a consistent dosing schedule. Published studies have used oral administration three days a week.[1][2]
-
Timing of Treatment: The timing of treatment initiation can be critical. In leukemia models, treatment was started once blast cells were detected in the peripheral blood.[1][2]
-
Monitor Animal Health: Closely monitor the health and weight of the animals throughout the study, as this can impact drug metabolism and efficacy.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method |
| DMSO | 100 mg/mL (217.47 mM) | Requires sonication. Use of newly opened, anhydrous DMSO is critical.[1] |
| Water | 50 mg/mL (108.73 mM) | Requires sonication.[1][2] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (5.44 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (added sequentially).[1][2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (5.44 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline) (added sequentially).[2] |
Table 2: In Vivo Efficacy in a Mouse Leukemia Model
| Dosage (Oral Administration) | Dosing Schedule | Outcome |
| 11.25 mg/kg | 3 days/week for 3 weeks | 35% increase in survival rate.[1][3] |
| 22.50 mg/kg | 3 days/week for 3 weeks | 62% increase in survival rate.[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator water bath and sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[1][3]
Protocol 2: In Vivo Formulation for Oral Administration
-
Prepare a stock solution of DDP-38003 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the following solvents, ensuring complete mixing after each addition:
-
4 volumes of PEG300
-
0.5 volumes of Tween-80
-
4.5 volumes of saline
-
-
The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This formulation should be prepared fresh on the day of use.[1]
Mandatory Visualizations
Caption: KDM1A (LSD1) signaling pathway and the inhibitory action of DDP-38003.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
proper storage and handling of DDP-38003 trihydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of DDP-38003 trihydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and integrity of this compound. For the solid compound, it is recommended to store it at 4°C under a nitrogen atmosphere.[1][2] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen.[1][2][3]
Q2: What is the physical appearance of this compound?
A2: this compound is a solid that can range in color from yellow to reddish-brown.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in both dimethyl sulfoxide (DMSO) and water.[2] For in vitro studies, it can be dissolved in DMSO at a concentration of 100 mg/mL (217.47 mM) and in water at 50 mg/mL (108.73 mM); ultrasonic treatment may be necessary to achieve a clear solution.[1][2] It is important to use newly opened, non-hygroscopic DMSO as its water content can negatively affect solubility.[2][4][5] For in vivo applications, specific solvent mixtures are recommended (see Experimental Protocols section).
Q4: What are the general safety precautions for handling this compound?
A4: While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be followed.[6] This includes using personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[6] Work should be conducted in a well-ventilated area to avoid inhalation of dust or aerosols.[6] Avoid direct contact with skin and eyes.[6]
Q5: What should I do in case of accidental exposure to this compound?
A5: In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush the eyes with large amounts of water, making sure to lift the eyelids. If contact lenses are present, remove them. Seek medical attention promptly.[6]
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove any contaminated clothing.[6]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support.[6]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Formula | C21H29Cl3N4O | |
| Molecular Weight | 459.84 | |
| Appearance | Solid, yellow to reddish-brown | [2] |
| Storage (Solid) | 4°C, under nitrogen | [1][2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (under nitrogen) | [1][2][3] |
| Solubility in DMSO | 100 mg/mL (217.47 mM) | Requires sonication; use non-hygroscopic DMSO[2] |
| Solubility in Water | 50 mg/mL (108.73 mM) | Requires sonication[2] |
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Compound
-
Symptom: The compound is not fully dissolving in the chosen solvent, or the solution appears cloudy.
-
Possible Cause 1: Insufficient sonication.
-
Solution: Increase the duration or power of the ultrasonic treatment. Ensure the sample is adequately agitated during the process.
-
-
Possible Cause 2: The solvent has absorbed moisture (especially relevant for DMSO).
-
Possible Cause 3: The concentration is too high for the selected solvent.
-
Solution: Refer to the solubility data table above. If a higher concentration is needed, consider a different solvent system or consult relevant literature for alternative formulation strategies.
-
Issue 2: Precipitate Forms in the Stock Solution After Freezing
-
Symptom: After thawing a frozen stock solution, a precipitate is visible.
-
Possible Cause 1: The compound has come out of solution during the freezing process.
-
Solution: Gently warm the solution and vortex or sonicate briefly to redissolve the precipitate. Always ensure the solution is clear before use in experiments.
-
-
Possible Cause 2: The solution was not aliquoted, leading to multiple freeze-thaw cycles.
Issue 3: Inconsistent Experimental Results
-
Symptom: Variability in experimental outcomes when using the same batch of this compound.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution: Re-prepare the stock solution, paying close attention to weighing the compound and measuring the solvent volume. Ensure the compound is fully dissolved before making serial dilutions.
-
-
Possible Cause 3: Repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
-
DMSO Stock Solution (100 mg/mL):
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic water bath until the solution is clear.
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.
-
Preparation of Dosing Solution for In Vivo Oral Administration
This protocol is based on a published study and may require optimization for your specific animal model.[1][2]
-
Vehicle Preparation: Prepare a solution of 40% PEG 400 in a 5% glucose solution.
-
DDP-38003 Dissolution:
-
Weigh the required amount of this compound.
-
Dissolve the compound in the prepared vehicle to the desired final concentration (e.g., for doses of 11.25 mg/kg or 22.5 mg/kg).
-
Ensure the compound is fully dissolved before administration.
-
-
Administration: The solution is administered orally to the animal model.[1][2]
Visual Guides
Caption: Troubleshooting workflow for DDP-38003 storage issues.
Caption: Workflow for proper handling and dissolution of DDP-38003.
References
Validation & Comparative
DDP-38003 Trihydrochloride: A Comparative Guide to a Novel LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DDP-38003 trihydrochloride with other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors. The data presented is compiled from publicly available experimental results to offer an objective overview for research and drug development professionals.
Introduction to this compound
DDP-38003 is a potent, orally available, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers.[1][2] Structurally, it is a tranylcypromine derivative designed for enhanced potency and selectivity.[3][4] Preclinical studies have demonstrated its efficacy in mouse leukemia models, where it increased survival rates and showed evidence of KDM1A inhibition.[1][5] DDP-38003 is the (1S,2R) enantiomer and has shown greater activity in both biochemical and cellular assays compared to its (1R,2S) analogue.[4]
Quantitative Comparison of LSD1 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other well-characterized LSD1 inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is assessed by comparing the IC50 for LSD1 to that of other flavin-dependent amine oxidases, namely Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).
| Compound | Type | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (LSD1 vs MAO-A) | Selectivity (LSD1 vs MAO-B) |
| DDP-38003 | Irreversible | 84[1][2][5] | >100,000 | 1,800 | >1190-fold | 21-fold |
| Tranylcypromine (TCP) | Irreversible | 20,700 | 2,300 | 950 | 0.11-fold | 0.05-fold |
| ORY-1001 (Iadademstat) | Irreversible | <20 | >100,000 | >100,000 | >5000-fold | >5000-fold |
| GSK-2879552 | Irreversible | ~20 | >100,000 | >100,000 | >5000-fold | >5000-fold |
| INCB059872 (Bomedemstat) | Irreversible | 56.8 | 26,800 | 34,270 | 472-fold | 603-fold |
| CC-90011 (Pulrodemstat) | Reversible | 0.3 | >10,000 | >10,000 | >33,333-fold | >33,333-fold |
| SP-2509 (Seclidemstat) | Reversible | 13 | >100,000 | >100,000 | >7692-fold | >7692-fold |
Note: IC50 values can vary between different assay conditions and laboratories. The data presented here is aggregated from multiple sources for comparative purposes.
Signaling Pathway and Mechanism of Action
LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, functions as a histone demethylase, primarily targeting mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By removing these methyl marks, LSD1 is a key regulator of gene expression, often leading to transcriptional repression of tumor suppressor genes. DDP-38003 and other irreversible inhibitors covalently bind to the FAD cofactor in the active site of LSD1, thereby inactivating the enzyme and preventing the demethylation of its histone substrates. This leads to the re-expression of silenced genes, which can induce cell differentiation and inhibit tumor growth.
Caption: LSD1 signaling pathway and inhibition by DDP-38003.
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to evaluate the performance of LSD1 inhibitors.
LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)
This assay quantitatively measures the enzymatic activity of LSD1 and the potency of inhibitors.
Principle: The demethylation of a dimethylated histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a fluorescent or colorimetric signal that is proportional to LSD1 activity.
Protocol:
-
Reagents: Recombinant human LSD1/CoREST complex, dimethylated H3K4 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent, and assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Inhibitor Preparation: Serially dilute the test compounds (e.g., DDP-38003) in DMSO and then in assay buffer to the desired concentrations.
-
Assay Procedure:
-
Add 20 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the H3K4me2 peptide substrate.
-
Initiate the reaction by adding 10 µL of the LSD1/CoREST enzyme complex.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add 50 µL of the HRP/Amplex Red working solution to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Data Analysis: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance using a microplate reader. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., using THP-1 cells)
This assay assesses the effect of LSD1 inhibitors on the growth of cancer cell lines.
Principle: Cell viability is measured using a colorimetric or fluorometric method, such as the MTT or resazurin assay, after a period of incubation with the inhibitor.
Protocol:
-
Cell Culture: Culture human acute monocytic leukemia cells (THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Assay Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add serial dilutions of the LSD1 inhibitors or vehicle control to the wells.
-
Incubate the plate for 72-96 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) value.
In Vivo Efficacy in a Mouse Xenograft Model
This experiment evaluates the anti-tumor activity of LSD1 inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. After tumors are established, the mice are treated with the LSD1 inhibitor, and tumor growth is monitored over time.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MV4-11 cells) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the LSD1 inhibitor (e.g., DDP-38003 at a specific mg/kg dose) or vehicle control orally or via intraperitoneal injection according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., western blotting for histone methylation marks).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the treatment effect.
Experimental Workflow
The evaluation of a novel LSD1 inhibitor typically follows a standardized workflow from initial screening to in vivo validation.
Caption: General experimental workflow for LSD1 inhibitor evaluation.
References
A Comparative Guide to DDP-38003 Trihydrochloride and Tranylcypromine Derivatives as LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DDP-38003 trihydrochloride and various tranylcypromine derivatives, focusing on their roles as inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a key epigenetic regulator and a promising therapeutic target in oncology and other diseases. This document synthesizes experimental data to facilitate an objective evaluation of these compounds.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in gene regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Overexpression of LSD1 has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[2][3] Inhibition of LSD1 can suppress cancer cell proliferation, invasion, and migration.[4]
Tranylcypromine (TCP), a well-known monoamine oxidase (MAO) inhibitor used as an antidepressant, was one of the first compounds identified to also inhibit LSD1, albeit non-selectively.[2][5] This discovery spurred the development of numerous tranylcypromine derivatives with improved potency and selectivity for LSD1 over MAOs.[4][5][6][7][8][9] this compound is a novel, orally available inhibitor specifically designed to target LSD1.[10][11][12] This guide compares the performance of DDP-38003 with that of key tranylcypromine derivatives based on available experimental data.
Quantitative Data Comparison
The following tables summarize the inhibitory activities and cellular effects of this compound and selected tranylcypromine derivatives.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (LSD1 vs. MAO-B) | Reference |
| DDP-38003 | 84 | - | - | - | [10][11][12] |
| Tranylcypromine (TCP) | <2000 | 19 | 16 | ~0.008 | [2][13] |
| ORY-1001 (Iadademstat) | 18 | - | - | - | [2][14] |
| GSK-2879552 | - | - | - | - | [15] |
| INCB059872 | - | - | - | - | [15] |
| CC-90011 | - | - | - | - | [15] |
| ORY-2001 | - | - | - | - | [15] |
| Compound 26b | 17 | - | >100 | >5882 | [7] |
| Compound 29b | 11 | - | >100 | >9090 | [7] |
| Compound 18b | - | >10,000 | >10,000 | >10,000 | [9] |
| Compound 19b | - | >10,000 | >10,000 | >10,000 | [9] |
| Compound 28a | 2.7 µM | 0.46 µM | 0.17 µM | 0.06 | [16] |
Note: A higher selectivity index indicates greater selectivity for LSD1 over MAO-B. Some data points were not available in the reviewed literature.
Table 2: In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model
| Treatment Group | Dosage | Median Survival (days) | Increase in Survival | Reference |
| Control | - | 21 | - | [2] |
| DDP-38003 | 11.25 mg/kg | 37 | 35% | [10][11] |
| DDP-38003 | 22.50 mg/kg | - | 62% | [10][11] |
| DDP-38003 + Retinoic Acid | - | 70 | - | [2] |
| Retinoic Acid (RA) alone | - | 49 | - | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of LSD1 inhibition and a typical experimental workflow for evaluating these inhibitors.
Caption: Mechanism of LSD1 inhibition by DDP-38003 and tranylcypromine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 14. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 15. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of LSD1 Inhibitors: DDP-38003 Trihydrochloride and GSK2879552
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors: DDP-38003 trihydrochloride and GSK2879552. Both compounds are irreversible inhibitors of LSD1, a key epigenetic regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This document summarizes their performance based on available experimental data, presents detailed methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Quantitative Data Summary
The following tables provide a comparative overview of the in vitro and in vivo efficacy of this compound and GSK2879552.
Table 1: In Vitro Potency Against LSD1
| Compound | IC50 (nM) | Assay System |
| This compound | 84[1][2] | Biochemical Assay |
| GSK2879552 | 24[3][4] | Biochemical Assay |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Readout | Reference |
| This compound | Murine Promyelocytic Leukemia | 11.25 mg/kg and 22.5 mg/kg, p.o., 3 days/week for 3 weeks | 35% and 62% increase in survival, respectively[1][2] | [1][2] |
| GSK2879552 | SCLC Xenografts (NCI-H526 and NCI-H1417) | 1.5 mg/kg, p.o., daily for 25-35 days | 57% and 83% tumor growth inhibition, respectively[5] | [5] |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanism of action and experimental design, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
LSD1 Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified LSD1 enzyme.
Materials:
-
Recombinant human LSD1/CoREST complex
-
H3K4me2 peptide substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (DDP-38003, GSK2879552) serially diluted in DMSO
-
384-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing LSD1 enzyme, HRP, and Amplex Red in assay buffer.
-
Add serial dilutions of the test compounds to the wells of the microplate.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm). The signal is proportional to the amount of H2O2 produced during the demethylation reaction.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of the LSD1 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., AML cell lines: THP-1, MV4-11; SCLC cell lines: NCI-H526, NCI-H1417)
-
Complete cell culture medium
-
Test compounds (DDP-38003, GSK2879552) serially diluted in DMSO
-
96-well clear or opaque-walled cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Seed the cells into the wells of a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight (for adherent cell lines).
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 6 days).[5]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration relative to the DMSO control.
-
Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.
In Vivo Efficacy in a Murine Leukemia Model (DDP-38003)
Objective: To evaluate the in vivo anti-tumor efficacy of DDP-38003 in a murine model of promyelocytic leukemia.
Animal Model:
Procedure:
-
Inject recipient mice with murine promyelocytic leukemia cells.
-
Monitor the peripheral blood for the presence of blast cells to confirm engraftment (typically around 10 days post-injection).[1][2]
-
Once blast cells are detected, randomize the mice into treatment and control groups.
-
Prepare the DDP-38003 formulation (e.g., in 40% PEG 400 in a 5% glucose solution).[1][2]
-
Administer DDP-38003 orally at specified doses (e.g., 11.25 mg/kg and 22.5 mg/kg) three days per week for three weeks.[1][2]
-
Administer the vehicle solution to the control group following the same schedule.
-
Monitor the survival of the mice in all groups daily.
-
Analyze the survival data using Kaplan-Meier survival plots and statistical tests (e.g., log-rank test) to determine the significance of any survival benefit.[1][2]
In Vivo Efficacy in a Small Cell Lung Cancer (SCLC) Xenograft Model (GSK2879552)
Objective: To assess the in vivo anti-tumor efficacy of GSK2879552 in a human SCLC xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID)
Procedure:
-
Subcutaneously implant human SCLC cells (e.g., NCI-H526 or NCI-H1417) into the flanks of the mice.[5]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the GSK2879552 formulation for oral administration.
-
Administer GSK2879552 orally at the specified dose (e.g., 1.5 mg/kg) daily for a defined period (e.g., 25-35 days).[5]
-
Administer the vehicle to the control group on the same schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
The study may be terminated when tumors in the control group reach a maximum allowed size.
Concluding Remarks
Both this compound and GSK2879552 are potent, irreversible inhibitors of LSD1 with demonstrated anti-tumor activity in preclinical models. GSK2879552 exhibits a lower IC50 value in biochemical assays, suggesting higher in vitro potency. In vivo, both compounds have shown significant efficacy in their respective cancer models. DDP-38003 demonstrated a notable survival benefit in a murine leukemia model, while GSK2879552 showed substantial tumor growth inhibition in SCLC xenografts.
It is important to note that a direct head-to-head comparison of these two agents in the same experimental systems is not available in the public domain. Therefore, the choice between these inhibitors for research purposes may depend on the specific cancer type and experimental model being investigated. Furthermore, the clinical development of GSK2879552 was halted due to an unfavorable risk-benefit profile, a factor to consider in translational research. Further studies are warranted for a more direct and comprehensive comparison of the efficacy and safety profiles of these two LSD1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Guide: Cross-Reactivity of DDP-38003 Trihydrochloride with MAO-A/B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone lysine-specific demethylase 1A (KDM1A/LSD1) inhibitor, DDP-38003 trihydrochloride, and its potential cross-reactivity with monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Due to the structural homology between KDM1A and the MAO enzymes, understanding the selectivity profile of KDM1A inhibitors is crucial for predicting potential off-target effects and informing drug development strategies.
Executive Summary
This compound is a potent inhibitor of KDM1A with a reported IC50 of 84 nM.[1][2] Currently, there is no publicly available experimental data on the cross-reactivity of this compound with MAO-A or MAO-B. This guide presents a comparison with established MAO inhibitors to provide a reference framework for assessing the potential selectivity of DDP-38003. Detailed experimental protocols for determining MAO-A/B inhibition are also provided to facilitate such an evaluation.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized MAO-A and MAO-B inhibitors. This data serves as a benchmark for evaluating the potency and selectivity of novel compounds like this compound.
| Compound | Target | IC50 | Selectivity | Type of Inhibition |
| This compound | KDM1A/LSD1 | 84 nM | ||
| MAO-A | Data not available | |||
| MAO-B | Data not available | |||
| Clorgyline | MAO-A | 0.0012 - 0.017 µM[3][4][5] | Selective for MAO-A | Irreversible |
| MAO-B | 1.9 - 58 µM[3][6] | |||
| Selegiline (Deprenyl) | MAO-B | 11.25 - 51 nM[7][8] | Selective for MAO-B | Irreversible |
| MAO-A | 7 - 23 µM[4][8] | |||
| Moclobemide | MAO-A | 10 µM[9] | Selective for MAO-A | Reversible |
| MAO-B | >1000 µM[9] | |||
| Rasagiline | MAO-B | 4.4 - 14 nM[10] | Selective for MAO-B | Irreversible |
| MAO-A | 412 - 700 nM[10][11] | |||
| Tranylcypromine | MAO-A | 0.5 - 2.3 µM[12][13] | Non-selective | Irreversible |
| MAO-B | 0.95 - 2.3 µM[12][13] |
Experimental Protocols
To determine the cross-reactivity of this compound with MAO-A and MAO-B, a standardized in vitro inhibition assay can be employed.
Objective: To determine the IC50 values of this compound for human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Detection reagents (e.g., Amplex Red, horseradish peroxidase, or a suitable luminescence-based system)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates (black, for fluorescence/luminescence assays)
-
Plate reader capable of fluorescence or luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations. Prepare stock solutions of reference inhibitors in the same manner.
-
Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes to the desired working concentration in pre-warmed assay buffer. Prepare the substrate and detection reagent mix according to the manufacturer's instructions.
-
Assay Reaction:
-
Add a small volume of the serially diluted this compound or reference inhibitor to the wells of the 96-well plate.
-
Include control wells containing only the vehicle (e.g., DMSO) for 100% enzyme activity and wells without enzyme for background measurement.
-
Add the diluted MAO-A or MAO-B enzyme to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate/detection reagent mix to all wells.
-
-
Data Acquisition: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the fluorescence or luminescence signal at regular intervals for a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic read) for each concentration of the test compound and controls.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Mandatory Visualization
Caption: Workflow for in vitro MAO-A/B inhibition assay.
References
- 1. Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clorgyline hydrochloride, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]
- 7. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 13. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of DDP-38003 Trihydrochloride in In Vivo Leukemia Models
This guide provides a comparative analysis of the in vivo efficacy of DDP-38003 trihydrochloride, a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), against other KDM1A/LSD1 inhibitors in preclinical leukemia models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
In Vivo Efficacy Comparison of KDM1A/LSD1 Inhibitors
The following table summarizes the in vivo efficacy of this compound and other selected KDM1A/LSD1 inhibitors in various mouse models of leukemia.
| Compound | Cancer Model | Dosing Schedule | Key Efficacy Endpoints | Reference |
| This compound | Mouse Leukemia Model | 11.25 mg/kg and 22.50 mg/kg, orally, 3 days/week for 3 weeks | Increased Survival Rate: - 35% increase at 11.25 mg/kg- 62% increase at 22.50 mg/kg | |
| INCB059872 | MLL-AF9 Murine Leukemia Model | 10 mg/kg, oral gavage, daily for up to 6 days | Prolonged median survival (specific percentage not provided in the search results).[1][2] Induced differentiation of murine blast cells and reduced blast colonies.[1] | [1][2][3] |
| GSK2879552 | NCI-H1417 SCLC Xenograft | 1.5 mg/kg, orally, daily for 25-35 days | Tumor Growth Inhibition (TGI): - 83% TGI in NCI-H1417 xenografts | |
| ORY-1001 (Iadademstat) | Mouse PDX Model of T-cell Acute Leukemia | Not specified in search results | Extended survival.[4] Reduced tumor growth in a rodent leukemia xenograft model.[5] | [4][5] |
| CC-90011 | SCLC Patient-Derived Xenograft (PDX) Models | 60 mg, orally, once per week in 28-day cycles (in clinical trials) | Demonstrated antiproliferative activity in patient-derived xenograft models.[6] Specific preclinical TGI percentages not provided in search results. | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
This compound
-
Animal Model: CD-1 mice were used in the study.
-
Tumor Model: A mouse leukemia model was established. The treatment started once blast cells were detected in the recipients' peripheral blood (10 days after cell injection).
-
Drug Formulation: DDP-38003 was dissolved in a vehicle of 40% PEG 400 in a 5% glucose solution.
-
Dosing and Administration: The compound was administered orally at doses of 11.25 mg/kg and 22.5 mg/kg. Dosing was performed three days a week (Monday, Tuesday, and Wednesday) for three consecutive weeks.
-
Efficacy Evaluation: The primary endpoint was the survival of the mice in the different experimental groups, which was analyzed and represented by a Kaplan-Meier survival plot.
INCB059872
-
Animal Model: Female 6–8 week old C57BL/6J mice were used for in vivo studies.[3]
-
Tumor Model: The MLL-AF9 murine leukemia model was utilized, which recapitulates hallmarks of human AML.[1]
-
Drug Formulation: INCB059872 was dissolved in N,N-dimethylacetamide (DMAC) and diluted in 5% methylcellulose.[3]
-
Dosing and Administration: The drug was administered daily via oral gavage at a dose of 10 mg/kg for up to six days.[3]
-
Efficacy Evaluation: Efficacy was assessed by the prolongation of median survival of the leukemic mice compared to vehicle-treated animals.[1] Mechanistic studies involved the analysis of murine blast cell differentiation, reduction in blast colonies, and normalization of clinical hematological parameters.[1]
GSK2879552
-
Animal Model: Mice bearing NCI-H1417 xenografts were used.
-
Tumor Model: Small Cell Lung Cancer (SCLC) xenograft model established with the NCI-H1417 cell line.
-
Dosing and Administration: GSK2879552 was administered orally at a dose of 1.5 mg/kg daily for 25-35 days.
-
Efficacy Evaluation: The primary endpoint was tumor growth inhibition (TGI), measured at the end of the treatment period.
ORY-1001 (Iadademstat)
-
Animal Model: The specific mouse strain was not detailed in the provided search results.
-
Tumor Model: A patient-derived xenograft (PDX) model of T-cell acute leukemia was used.[4] Another study utilized a rodent leukemia xenograft model.[5]
-
Dosing and Administration: The exact dosing and administration details were not specified in the search results.
-
Efficacy Evaluation: The primary endpoints were the extension of survival in the PDX model and the reduction of tumor growth in the xenograft model.[4][5]
CC-90011
-
Animal Model: The specific mouse strain for preclinical studies was not detailed.
-
Tumor Model: Small Cell Lung Cancer (SCLC) patient-derived xenograft (PDX) models were used to assess antitumor efficacy.[6]
-
Dosing and Administration: Preclinical dosing details were not specified. In clinical trials for advanced malignancies, CC-90011 was administered orally once per week.[6]
-
Efficacy Evaluation: The primary endpoint in preclinical models was the inhibition of tumor growth.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of KDM1A/LSD1 inhibition and a general experimental workflow for evaluating in vivo efficacy.
References
- 1. | BioWorld [bioworld.com]
- 2. Targeting LSD1 with INCB059872: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]
- 3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of DDP-38003 Trihydrochloride IC50: A Comparative Guide for Researchers
For researchers and professionals in drug development, rigorous and independently verified data on the potency of investigational compounds are paramount. This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) of DDP-38003 trihydrochloride, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), with other notable alternatives. All data presented is supported by detailed experimental protocols and visual diagrams to facilitate clear understanding and informed decision-making.
Comparative Analysis of KDM1A/LSD1 Inhibitor Potency
The inhibitory activity of this compound and its alternatives against KDM1A/LSD1 has been quantified through various biochemical assays. The following table summarizes their respective IC50 values, providing a clear comparison of their potency.
| Compound | Target | IC50 (nM) | Reference |
| This compound | KDM1A/LSD1 | 84 | Vianello P, et al. (2016)[1][2] |
| SP2509 | KDM1A/LSD1 | 13 | Various Sources[3] |
| Seclidemstat (SP-2577) | KDM1A/LSD1 | 13 - 50 | Various Sources |
| Iadademstat (ORY-1001) | KDM1A/LSD1 | <20 | Selleck Chemicals[4] |
| GSK2879552 | KDM1A/LSD1 | ~1160 (Cell-based) | MedChemExpress[5] |
Note: The IC50 value for this compound, initially reported by commercial vendors, has been independently verified in the peer-reviewed publication by Vianello et al. in the Journal of Medicinal Chemistry[1][2]. GSK2879552's value is derived from a cell-based assay measuring mRNA expression and may not be directly comparable to the biochemical IC50 values of the other compounds.
Experimental Protocols for IC50 Determination
The determination of IC50 values for KDM1A/LSD1 inhibitors typically involves a biochemical assay that measures the enzymatic activity of purified KDM1A/LSD1 in the presence of varying concentrations of the inhibitor.
A common method, as described in the primary literature for DDP-38003, is a horseradish peroxidase (HRP)-coupled assay:
-
Enzyme and Substrate Preparation: Recombinant human KDM1A/LSD1 is incubated with a synthetic peptide substrate, typically a fragment of histone H3 dimethylated at lysine 4 (H3K4me2).
-
Inhibitor Incubation: A range of concentrations of the test compound (e.g., DDP-38003) is pre-incubated with the KDM1A/LSD1 enzyme.
-
Enzymatic Reaction: The reaction is initiated by the addition of the H3K4me2 substrate. The demethylation reaction catalyzed by KDM1A/LSD1 produces formaldehyde and hydrogen peroxide (H₂O₂) as byproducts.
-
Signal Detection: The generated H₂O₂ is used by HRP to oxidize a fluorogenic or chromogenic substrate (e.g., Amplex Red). The resulting fluorescent or colorimetric signal is proportional to the enzymatic activity.
-
Data Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Various commercial kits are available that utilize similar principles, including chemiluminescent, fluorometric, and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
Experimental workflow for KDM1A/LSD1 IC50 determination.
KDM1A/LSD1 Signaling Pathway
KDM1A/LSD1 is a key epigenetic regulator that primarily functions by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its activity is crucial in transcriptional regulation and the DNA damage response. KDM1A often exists in complex with other proteins, such as CoREST, to carry out its function.
Simplified KDM1A/LSD1 signaling pathway and the inhibitory action of DDP-38003.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment | MDPI [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
DDP-38003 Trihydrochloride Enantiomers: A Comparative Analysis of KDM1A/LSD1 Inhibition
A detailed examination of the (1S,2R) and (1R,2S) enantiomers of the potent histone lysine-specific demethylase 1A (KDM1A/LSD1) inhibitor, DDP-38003, reveals significant stereospecificity in its biological activity. The (1S,2R)-enantiomer, identified as DDP-38003, demonstrates substantially greater potency in both biochemical and cellular assays compared to its (1R,2S) counterpart.
This comparison guide provides a comprehensive overview of the differential activity of the two enantiomers, presenting key experimental data and methodologies for researchers in drug discovery and development. The data is based on the findings from the seminal study by Vianello et al. (2016) in the Journal of Medicinal Chemistry.[1]
Biochemical and Cellular Activity
The inhibitory activity of the DDP-38003 enantiomers was assessed through a series of in vitro biochemical and cellular assays. A significant difference in potency was observed, with the (1S,2R)-enantiomer (DDP-38003) being markedly more active.
| Compound | Enantiomer | KDM1A/LSD1 IC50 (nM) | THP-1 Colony Formation IC50 (µM) |
| DDP-38003 | (1S,2R) | 84 | 0.05 |
| (1R,2S)-analogue | (1R,2S) | >10000 | >10 |
Table 1: Comparison of the in vitro inhibitory activity of DDP-38003 enantiomers against KDM1A/LSD1 and in a cellular assay of colony formation in the human leukemia cell line THP-1.
The data clearly indicates that the (1S,2R) configuration is crucial for potent KDM1A/LSD1 inhibition. DDP-38003 exhibited an IC50 value of 84 nM in a biochemical assay, while its (1R,2S)-enantiomer was essentially inactive, with an IC50 value exceeding 10,000 nM. This disparity in biochemical potency translated to a significant difference in cellular activity. In a colony formation assay using the THP-1 acute myeloid leukemia cell line, DDP-38003 demonstrated a potent inhibitory effect with an IC50 of 0.05 µM. In contrast, the (1R,2S)-enantiomer was more than 200-fold less active, with an IC50 value greater than 10 µM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of DDP-38003 and the general workflow of the experimental comparison.
Figure 1: KDM1A/LSD1 signaling pathway and enantiomer-specific inhibition.
Figure 2: Experimental workflow for comparing the activity of DDP-38003 enantiomers.
Experimental Protocols
KDM1A/LSD1 Biochemical Assay
The inhibitory activity of the DDP-38003 enantiomers against recombinant human KDM1A/LSD1 was determined using a horseradish peroxidase-coupled assay. The assay measures the hydrogen peroxide produced during the demethylation of the KDM1A substrate.
-
Enzyme: Recombinant human KDM1A/LSD1.
-
Substrate: A synthetic peptide corresponding to the first 21 amino acids of histone H3 monomethylated at lysine 4 (H3K4me1).
-
Detection: Amplex Red reagent in the presence of horseradish peroxidase.
-
Procedure: The compounds were pre-incubated with the KDM1A/LSD1 enzyme for 15 minutes at room temperature. The enzymatic reaction was initiated by the addition of the H3K4me1 peptide substrate. The reaction was allowed to proceed for 60 minutes at 37°C and then stopped. The fluorescence of the resulting resorufin was measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
THP-1 Colony Formation Assay
The effect of the DDP-38003 enantiomers on the clonogenic potential of the human acute monocytic leukemia cell line, THP-1, was evaluated using a methylcellulose-based colony formation assay.
-
Cell Line: THP-1.
-
Medium: Methylcellulose medium supplemented with fetal bovine serum and appropriate cytokines.
-
Procedure: THP-1 cells were seeded in the methylcellulose medium in the presence of increasing concentrations of the test compounds. The cells were incubated for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: Colonies, defined as clusters of more than 50 cells, were counted using a microscope.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits colony formation by 50%, were determined from the dose-response curves.
Conclusion
The presented data unequivocally demonstrates the stereospecificity of DDP-38003's inhibitory activity. The (1S,2R)-enantiomer is a potent inhibitor of KDM1A/LSD1, leading to significant anti-proliferative effects in a leukemia cell model. Conversely, the (1R,2S)-enantiomer is substantially less active. This highlights the critical importance of stereochemistry in the design and development of KDM1A/LSD1 inhibitors and underscores the value of detailed enantiomer profiling in early-stage drug discovery.
References
Safety Operating Guide
Proper Disposal of DDP-38003 Trihydrochloride: A Safety and Logistics Guide
For Immediate Implementation by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of DDP-38003 trihydrochloride. Adherence to these procedures is essential for maintaining laboratory safety, ensuring regulatory compliance, and fostering a culture of responsible chemical handling. While this compound is classified as a non-hazardous substance, proper disposal protocols for all laboratory chemicals must be rigorously followed.
Core Safety and Handling Summary
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[1] However, standard laboratory precautions should always be observed.
| Parameter | Specification | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Handling Environment | Well-ventilated area or chemical fume hood | [1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to conduct it in accordance with all prevailing country, federal, state, and local regulations.[1] The following protocol is based on general best practices for non-hazardous solid chemical waste in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated, solid this compound waste in a designated, leak-proof container. This container should be clearly labeled "this compound Waste" or a similar designation that accurately identifies the contents.
-
Contaminated Labware: Dispose of items such as pipette tips, vials, and other disposable labware that have come into direct contact with this compound in a separate, clearly labeled hazardous waste container.
-
Aqueous Solutions: While this compound itself is a solid, any solutions prepared with it should be collected in a designated container for non-hazardous aqueous waste. Do not pour chemical solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
2. Waste Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled with the chemical name and any other information required by your institution.
-
Closure: Keep waste containers securely closed when not in use to prevent spills or accidental contact.
-
Storage: Store waste containers in a designated and secure area, away from general laboratory traffic, until they are collected for disposal.
3. Disposal and Removal:
-
Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) department or the equivalent office to arrange for the pickup and disposal of the chemical waste. They will provide guidance on specific packaging and labeling requirements.
-
External Waste Management: Your institution's EHS department will typically coordinate with a licensed chemical waste disposal company to ensure the final disposal is conducted in a compliant and environmentally responsible manner.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling DDP-38003 trihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of DDP-38003 trihydrochloride, a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1)[1][2][3][4]. Adherence to these procedures is critical for laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, comprehensive personal protective equipment is required to minimize exposure risk. The following table summarizes the necessary PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Glasses/Goggles | Must be worn to prevent eye contact. If contact lenses are worn, an eye-wash station should be readily accessible[5]. |
| Hands | Chemical-resistant gloves | To prevent skin contact. |
| Body | Laboratory Coat | To protect against accidental spills. |
| Respiratory | Appropriate Respirator | Use in areas with adequate ventilation. Avoid breathing dust, vapors, or mist[5]. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial. The following procedural steps provide direct guidance for operational questions.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols[5].
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing[5].
-
Storage: Keep the container tightly sealed in a cool, well-ventilated place. For optimal stability, recommended storage is at 4°C under nitrogen. If dissolved in a solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, under nitrogen[1][5].
Accidental Release Measures:
-
Evacuate: In case of a spill, evacuate personnel to a safe area[5].
-
Ventilate: Ensure the area is well-ventilated[5].
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water sources[5].
-
Cleanup: Use full personal protective equipment. For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite. For solid spills, carefully sweep or scoop up the material. Decontaminate surfaces by scrubbing with alcohol[5].
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention[5].
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician[5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation[5].
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[5].
Disposal:
Dispose of contaminated material and the compound itself in accordance with all applicable federal, state, and local environmental regulations. This typically involves disposal as hazardous waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from reception to disposal, emphasizing key safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
